Ferrocene acetonitrile
Description
Structure
2D Structure
Properties
Molecular Formula |
C12H11FeN |
|---|---|
Molecular Weight |
225.07 g/mol |
InChI |
InChI=1S/C7H6N.C5H5.Fe/c8-6-5-7-3-1-2-4-7;1-2-4-5-3-1;/h1-4H,5H2;1-5H; |
InChI Key |
UBCZLWARZCERJD-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CC#N.[Fe] |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Ferrocene Acetonitrile
Precursor Synthesis and Functionalization Routes
The creation of ferrocene (B1249389) acetonitrile (B52724) architectures often begins with the synthesis of appropriately functionalized ferrocene precursors.
Acylation Approaches to Ferrocene Precursors
A common and effective method for functionalizing ferrocene is through Friedel-Crafts acylation. thermoscientific.frumkc.edu This electrophilic aromatic substitution reaction allows for the introduction of an acyl group onto one or both of the cyclopentadienyl (B1206354) rings of ferrocene. thermoscientific.frlibretexts.org The reaction typically employs an acylating agent, such as acetic anhydride (B1165640) or succinic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride or a protic acid like phosphoric acid. thermoscientific.frmagritek.commdpi.com
The conditions of the acylation reaction, including the choice of catalyst and the stoichiometry of the reactants, can be controlled to favor the formation of either the mono- or di-substituted ferrocene derivative. libretexts.orgmdpi.com For instance, using a milder catalyst like phosphoric acid can lead to the primary formation of acetylferrocene (B1663952). thermoscientific.fr These acylated ferrocenes serve as versatile intermediates that can be further modified to introduce other functional groups. mdpi.comelte.hu
Table 1: Examples of Friedel-Crafts Acylation of Ferrocene
| Acylating Agent | Catalyst | Major Product(s) | Reference |
| Acetic Anhydride | Phosphoric Acid | Acetylferrocene, 1,1'-Diacetylferrocene | umkc.edu |
| Succinic Anhydride | Aluminum Chloride | 1-(3-Carboxypropionyl)-ferrocene | mdpi.com |
| Acetic Anhydride | Phosphoric Acid | Acetylferrocene | thermoscientific.fr |
Introduction of the Acetonitrile Moiety through Specific Reaction Pathways
The acetonitrile group (-CH₂CN) can be introduced onto the ferrocene scaffold through several synthetic routes. One prominent method is the Knoevenagel condensation. This reaction involves the condensation of ferrocenecarboxaldehyde with an active methylene (B1212753) compound like benzyl (B1604629) cyanide or benzoyl acetonitrile in the presence of a base, such as sodium methoxide (B1231860). mdpi.com This approach directly leads to the formation of 2-substituted-3-ferrocene-acrylonitrile derivatives. mdpi.com
Another strategy involves the reaction of aldehydes with acetonitrile mediated by a strong base like potassium tert-butoxide. rsc.org This method can be used to synthesize a variety of substituted pyridines, including those bearing a ferrocenyl group. rsc.org Furthermore, the Staudinger ligation provides a pathway for labeling nucleosides with ferrocene derivatives, where an azidonucleoside reacts with triphenylphosphine (B44618) to form an iminophosphorane intermediate that subsequently reacts with a ferrocene-containing carboxylic acid. beilstein-journals.org
Multi-step Synthetic Sequences for Complex Ferrocene Acetonitrile Architectures
The construction of more intricate this compound derivatives often requires multi-step synthetic sequences. elte.huacs.org These sequences can involve a combination of reactions, such as Friedel-Crafts acylation, reduction, cyclization, and condensation reactions, to build complex molecular architectures. mdpi.comelte.hu
For example, a four-step reaction sequence starting from ferrocene can yield 1,2-(tetramethylene)-ferrocene and 1,2,1′,2′-bis(tetramethylene)-ferrocene. mdpi.com This process begins with a Friedel-Crafts acylation using succinic anhydride, followed by reduction of the keto groups, and finally a ring-closing reaction. mdpi.com Similarly, ferrocene-fused chalcones can be synthesized from ferrocene and succinic anhydride through a three-step protocol involving Friedel-Crafts acylation, Clemmensen reduction, and acid-catalyzed cyclization. elte.hu The development of such multi-step strategies is crucial for accessing a wide diversity of ferrocene-based structures with tailored properties. acs.orgresearchgate.net
Advanced Synthetic Techniques and Reaction Conditions
The successful synthesis of this compound and its derivatives often relies on the use of specialized techniques and the optimization of reaction conditions to ensure high yields and purity.
Optimized Reaction Parameters and Yield Enhancement Strategies
Optimizing reaction parameters such as solvent, temperature, and catalyst is critical for maximizing the yield and selectivity of reactions involving ferrocene derivatives. For instance, in the synthesis of 2-substituted-3-ferrocene-acrylonitrile derivatives via Knoevenagel condensation, isolated yields can range from 23% to 99% depending on the specific reactants and conditions. mdpi.com The choice of solvent can also significantly impact reaction outcomes; while some reactions proceed well in common organic solvents like dichloromethane (B109758), others may show lower yields in solvents such as acetonitrile, ethyl acetate, or toluene. mdpi.com
In some cases, catalyst-free conditions can provide excellent yields, highlighting the importance of exploring different reaction setups. mdpi.com For the synthesis of 1,5-benzodiazepines using a ferrocene-anchored activated carbon catalyst, solvent-free conditions at elevated temperatures proved to be highly effective. rsc.org The use of microwave irradiation is another technique that can sometimes accelerate reactions and improve yields.
Utilization of Inert Atmosphere Techniques for Organometallic Synthesis
Many organometallic compounds, including ferrocene and its precursors, are sensitive to oxygen and moisture. art-xy.com Therefore, the use of inert atmosphere techniques is a fundamental aspect of their synthesis. libretexts.orgmagritek.commit.edu These techniques involve carrying out reactions under an inert gas, such as nitrogen or argon, to prevent the oxidation of reagents and intermediates, which could otherwise lead to lower yields and the formation of unwanted byproducts. art-xy.com
Standard laboratory equipment for inert atmosphere synthesis includes Schlenk lines and glove boxes. mit.edu A Schlenk line allows for the manipulation of air-sensitive compounds using a dual manifold system for vacuum and inert gas. rutgers.edu Glove boxes provide a completely sealed environment filled with an inert gas, offering a higher level of protection for highly sensitive materials. mit.edu The proper use of these techniques is essential for the reproducible and high-yielding synthesis of many ferrocene derivatives. art-xy.commit.edu
Considerations for Solvent Selection in Reaction Media
The choice of solvent is a critical parameter in the synthesis of this compound derivatives, influencing reaction rates, yields, and stereoselectivity. The polarity and coordinating ability of the solvent play significant roles in both the reaction and the stability of the resulting organometallic compounds. beilstein-journals.orgrsc.org
For the Knoevenagel condensation of ferrocenecarboxaldehyde with substituted acetonitriles, a common solvent system is 5% sodium methoxide in methanol (B129727). mdpi.com This polar protic solvent facilitates the base-catalyzed reaction, leading to the formation of 2-substituted-3-ferrocene-acrylonitrile derivatives. mdpi.com In other contexts, such as the Staudinger ligation for producing ferrocene-labeled molecules, polar solvents are also favored as they accelerate the reaction. beilstein-journals.org A mixture of acetonitrile and dioxane has been successfully used for this purpose. beilstein-journals.org
The solubility of ferrocene itself has been studied in a wide array of organic solvents, and this data is crucial for selecting appropriate reaction media. researchgate.net The stability of ferrocene derivatives, particularly the oxidized ferrocenium (B1229745) cation, is also highly solvent-dependent. Ferricenium salts are typically soluble only in high-polarity organic solvents like acetonitrile, acetone, and alcohols. rsc.org However, the choice of counter-anion can enhance solubility in lower-polarity solvents such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM). rsc.org The coordinating ability of the solvent can also impact the redox potentials of these compounds. rsc.org
Table 1: Solvent Effects in Ferrocene Chemistry
| Solvent/System | Application Context | Observed Effect | Citation |
|---|---|---|---|
| Methanol | Knoevenagel condensation for acrylonitrile (B1666552) derivatives | Acts as a suitable medium for the base-catalyzed reaction. | mdpi.com |
| Acetonitrile/Dioxane | Staudinger ligation for ferrocene labeling | Polar mixture accelerates the ligation reaction rate. | beilstein-journals.org |
| Acetonitrile | Electrochemistry / Recrystallization | Common solvent for electrochemical studies and purification of polar ferrocene derivatives. scielo.org.mxiucr.org | scielo.org.mxiucr.org |
| Dichloromethane (DCM) | Synthesis of Ferricenium Salts | Lower-polarity solvent where redox equilibriums can be controlled. | rsc.org |
| Tetrahydrofuran (THF) | Synthesis of Ferrocene | Used in the preparation of sodium cyclopentadienide (B1229720) for subsequent reaction with ferrous chloride. | orgsyn.org |
| Benzene (B151609) | Ligand Exchange Reactions | Used as a solvent and reactant in the synthesis of [Fe(η-C₅H₅)(η-C₆H₆)]PF₆ from ferrocene. | magritek.com |
Purification and Isolation Protocols for Organometallic Compounds
The purification of organometallic compounds like this compound and its derivatives requires techniques that can effectively separate the target molecule from unreacted starting materials, byproducts, and isomers, while accounting for the unique stability and polarity of these compounds.
Chromatographic Separation Techniques
Chromatography is a cornerstone technique for the purification of ferrocene derivatives due to its high resolving power. byjus.com The choice between different chromatographic methods depends on the polarity and stability of the compounds being separated.
Column Chromatography is widely used for separating ferrocene and its derivatives. echemi.com The separation is based on the differential adsorption of compounds onto a stationary phase, typically silica (B1680970) gel or alumina (B75360), and their elution with a mobile phase of varying polarity. echemi.combinghamton.edu For instance, in the separation of a mixture from the acetylation of ferrocene, the nonpolar ferrocene elutes first with a nonpolar solvent like petroleum ether or toluene, while the more polar acetylferrocene interacts more strongly with the silica gel and requires a more polar solvent mixture (e.g., toluene/ethyl acetate) to elute. echemi.combinghamton.edu This technique was employed to purify 2-substituted-3-ferrocene-acrylonitrile derivatives, which were isolated using column chromatography over silica gel. mdpi.com
High-Performance Liquid Chromatography (HPLC) offers a more efficient and precise method for both analytical and preparative separations. A method for measuring n-octyl ferrocene utilizes a C18 column with a mobile phase of methanol and water (96:4 v/v) for effective separation from impurities. google.com
Countercurrent Chromatography (CCC) provides an alternative liquid-liquid separation method that avoids solid stationary phases, which can sometimes cause degradation of sensitive compounds. This technique successfully separated acetylferrocene from ferrocene using a two-phase solvent system of petroleum ether/ethyl acetate/methanol/water (6:4:6:4, v/v), yielding products with purities above 96%. tandfonline.com
Capillary Electrokinetic Chromatography (CEKC) has been explored for the enantiomeric separation of chiral ferrocene derivatives, demonstrating better separation power than liquid chromatography in some cases. nih.gov
Table 2: Chromatographic Methods for Ferrocene Compounds
| Technique | Stationary Phase | Mobile Phase / Eluent | Application Example | Citation |
|---|---|---|---|---|
| Column Chromatography | Silica Gel or Alumina | Petroleum Ether, Toluene, Ethyl Acetate | Separation of ferrocene from acetylferrocene; purification of acrylonitrile derivatives. mdpi.comechemi.com | mdpi.comechemi.com |
| HPLC | C18 Reverse Phase | Methanol/Water | Analysis and separation of n-octyl ferrocene and its impurities. | google.com |
| Countercurrent Chromatography | Liquid-Liquid (no solid) | Petroleum ether/ethyl acetate/methanol/water | Separation of acetylferrocene from synthetic mixtures. | tandfonline.com |
| CEKC | Phosphate (B84403) Buffer with Cyclodextrins | N/A (Electrophoretic) | Enantiomeric separation of unsymmetrically disubstituted ferrocenes. | nih.gov |
Crystallization and Recrystallization Methods
Crystallization is a fundamental and highly effective method for purifying solid organometallic compounds. researchgate.net For early transition metal organometallics, it is often the method of choice over chromatography due to the high oxophilicity of the metals which can lead to decomposition on silica or alumina columns. researchgate.net The process involves dissolving the impure compound in a suitable solvent or solvent mixture, followed by slow cooling or evaporation to allow for the formation of a pure crystalline lattice. researchgate.net
Ferrocene and its derivatives are readily purified by recrystallization. orgsyn.org The selection of the solvent is critical; the compound should be soluble at a higher temperature and sparingly soluble at a lower temperature. Common solvents for recrystallizing ferrocene include pentane, cyclohexane, hexane, and benzene. orgsyn.org For more polar derivatives, different solvent systems may be required. For example, a decacyanoferrocene complex was recrystallized from a hot acetonitrile solution by slow evaporation. iucr.org In some cases, a mixture of solvents is used to achieve the desired solubility gradient. researchgate.net The process can be repeated multiple times to achieve higher purity. researchgate.net
Recent research has also highlighted "cold crystallization," where an amorphous solid form of a ferrocene-hinged molecule crystallizes upon heating from its amorphous state. acs.org
Table 3: Recrystallization Solvents for Ferrocene and Derivatives
| Compound Family | Solvent(s) | Method | Citation |
|---|---|---|---|
| Ferrocene (unsubstituted) | Pentane, Cyclohexane, Petroleum Ether | Cooling or Evaporation | orgsyn.org |
| Acetylferrocene | Chloroform | Cooling | binghamton.edu |
| Decacyanoferrocene Complex | Acetonitrile | Slow Evaporation | iucr.org |
| General Organometallics | DMF, various solvent mixtures | Heating to dissolve, then cooling | researchgate.net |
Sublimation Techniques for Organometallic Purification
Sublimation is a phase transition in which a substance converts directly from a solid to a gas without passing through a liquid phase. byjus.com This technique is particularly well-suited for purifying organometallic compounds that are thermally stable and possess a significant vapor pressure. researchgate.netwikipedia.org Ferrocene itself is a classic example, as it is an orange solid that sublimes above room temperature. wikipedia.org
The primary advantage of sublimation is that it can yield exceptionally pure products, often exceeding 99.9% purity. adesisinc.com It is a solvent-free method, which prevents the introduction of impurities from solvents and eliminates solvent waste, making it a green purification technique. adesisinc.com
The process typically involves heating the impure solid under reduced pressure (vacuum). libretexts.org The compound sublimes and then crystallizes on a cooled surface, often a "cold finger" apparatus, leaving non-volatile impurities behind. libretexts.orglibretexts.org This method has been successfully applied to purify various organometallic compounds, including Cyclopentadienyl Thallium and MethylManganesePentacarbonyl, in addition to ferrocene. researchgate.net
Advanced Spectroscopic and Structural Elucidation of Ferrocene Acetonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organometallic compounds like Ferrocene (B1249389) Acetonitrile (B52724). It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
Proton NMR (¹H NMR) for Ligand Characterization and Purity Assessment
The ¹H NMR spectrum of Ferrocene Acetonitrile is expected to show distinct signals corresponding to the protons of the ferrocenyl moiety and the acetonitrile substituent.
Cyclopentadienyl (B1206354) (Cp) Protons: The unsubstituted five-proton cyclopentadienyl ring would likely exhibit a sharp singlet. For monosubstituted ferrocenes, this signal typically appears in the region of δ 4.2 ppm. The four protons on the substituted cyclopentadienyl ring are chemically non-equivalent and would present as two multiplets, often described as apparent triplets or complex multiplets, slightly downfield from the unsubstituted ring's signal due to the influence of the substituent.
Methylene (B1212753) (-CH₂-) Protons: The two protons of the methylene bridge connecting the ferrocene unit to the nitrile group would appear as a singlet, as they are chemically equivalent and lack adjacent protons for spin-spin coupling. The electronegativity of the adjacent nitrile group and the proximity to the ferrocene ring system would influence its chemical shift, which is anticipated to be in the δ 3.5-4.5 ppm range.
The integration of these signals would confirm the ratio of protons in the molecule (5:4:2), serving as a crucial tool for assessing the purity of a synthesized sample.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Unsubstituted Cp Ring (C₅H₅) | ~ 4.2 | Singlet (s) | 5H |
| Substituted Cp Ring (C₅H₄) | ~ 4.2 - 4.4 | Multiplet (m) | 4H |
| Methylene (-CH₂CN) | ~ 3.5 - 4.5 | Singlet (s) | 2H |
Carbon NMR (¹³C NMR) for Structural Confirmation
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of the molecule.
Cyclopentadienyl (Cp) Carbons: The five carbons of the unsubstituted Cp ring are expected to produce a single resonance peak, typically around δ 69 ppm for ferrocene itself. The carbons of the substituted ring would show distinct signals. A key feature in substituted ferrocenes is the significant downfield shift of the ipso-carbon (the carbon atom directly attached to the substituent), which can appear in the range of δ 80-90 ppm. The other four carbons of the substituted ring would appear as two distinct signals in the δ 68-72 ppm range.
Methylene (-CH₂-) Carbon: The methylene carbon signal is expected in the aliphatic region, likely between δ 20-30 ppm.
Nitrile (-C≡N) Carbon: The carbon of the nitrile group typically appears in a distinct region of the spectrum, generally between δ 115-125 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Unsubstituted Cp Ring (C₅H₅) | ~ 69 |
| Substituted Cp Ring (C₅H₄, C-ipso) | ~ 80 - 90 |
| Substituted Cp Ring (C₅H₄, other) | ~ 68 - 72 |
| Methylene (-CH₂CN) | ~ 20 - 30 |
| Nitrile (-C≡N) | ~ 115 - 125 |
Other Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)
While no specific studies employing advanced NMR techniques on this compound have been found, their potential applications are clear.
2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm the coupling between protons on the substituted Cp ring. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would definitively link the proton signals to their directly attached carbon atoms, confirming the assignments made in the 1D spectra.
Solid-State NMR: Solid-state NMR could provide insights into the molecular structure and dynamics of this compound in the crystalline state, revealing information about molecular packing and intermolecular interactions that are averaged out in solution-phase NMR.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be dominated by absorptions from the ferrocenyl core and the nitrile group.
Nitrile Stretch (νC≡N): The most diagnostic peak would be the sharp, intense absorption corresponding to the C≡N stretching vibration, which is characteristically found in the 2260–2210 cm⁻¹ region.
Ferrocene Core Vibrations: The spectrum would also display the typical bands for the ferrocene structure: C-H stretching of the Cp rings (~3100 cm⁻¹), C=C ring stretching (~1410 cm⁻¹), and C-H in-plane bending (~1108 cm⁻¹).
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C≡N | Stretch | 2260 - 2210 | Medium - Strong, Sharp |
| Aromatic C-H (Cp) | Stretch | ~ 3100 | Medium |
| Aromatic C=C (Cp) | Ring Stretch | ~ 1410 | Medium |
| Fe-Cp | Tilt / Stretch | ~ 480 - 500 | Strong |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary vibrational information. For ferrocene derivatives, Raman is particularly useful for observing the symmetric vibrations of the molecule. Key expected bands would include the symmetric ring breathing mode and the ring-metal-ring stretch, which are often strong in the Raman spectrum but may be weak or absent in the IR spectrum. The C≡N stretch is also Raman active and would be expected in the same region as in the IR spectrum.
Electronic Absorption and Emission Spectroscopy
The electronic structure of this compound is characterized by a combination of transitions localized on the ferrocenyl moiety and potential charge-transfer interactions. Ultraviolet-visible (UV-Vis) spectroscopy is a primary tool for probing these electronic transitions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of ferrocene derivatives in solution, typically acetonitrile, is distinguished by characteristic absorption bands. Ferrocene itself displays two primary bands: a lower energy band around 440 nm and a higher energy band near 325 nm. acs.orgrsc.org These are attributed to spin-allowed d-d electronic transitions within the iron center, specifically from the non-bonding and bonding d-orbitals to the anti-bonding d-orbitals (¹A₁g → ¹E₁g and ¹A₁g → ¹E₂g). rsc.org
In this compound, the presence of the acetonitrile substituent is expected to slightly modify the electronic environment of the cyclopentadienyl rings, but the fundamental spectral features of the ferrocene core are preserved. Studies on related ferrocene-acrylonitrile derivatives show characteristic peaks that can be attributed to the ferrocenyl moiety. mdpi.com The spectrum is dominated by ligand-field (d-d) transitions and ligand-to-metal charge transfer (LMCT) bands.
Table 1: Typical UV-Vis Absorption Data for Ferrocene Derivatives in Acetonitrile
| Transition Type | Approximate Wavelength (λmax) | Molar Extinction Coefficient (ε) | Assignment |
| d-d transition | ~440-490 nm | Low (e.g., < 1000 M⁻¹cm⁻¹) | Spin-allowed transition in the Fe(II) center |
| d-d transition | ~325-380 nm | Low to Moderate | Higher energy spin-allowed transition |
| π-π* transition | < 300 nm | High | Transitions within the cyclopentadienyl rings and substituent |
Note: The exact λmax and ε values for this compound may vary based on solvent and concentration. The data presented is based on typical values for related ferrocene compounds. rsc.orgmdpi.comresearchgate.net
The lower energy band around 440-490 nm is responsible for the characteristic orange color of ferrocene compounds. acs.orgresearchgate.net The higher energy absorption is also a d-d transition, often appearing with a slightly higher molar absorptivity. rsc.org
Mass Spectrometry Techniques
Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of an ion, which can be used to determine its elemental formula. researchgate.netucr.edu For this compound (C₁₂H₁₁FeN), HRMS can distinguish its exact mass from other compounds with the same nominal mass. This technique is crucial for unambiguous structure confirmation.
The theoretical exact mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁵⁶Fe, ¹⁴N).
Table 2: Theoretical Exact Mass Calculation for this compound
| Formula | Isotope | Mass (amu) | Count | Total Mass (amu) |
| C₁₂H₁₁FeN | ¹²C | 12.000000 | 12 | 144.000000 |
| ¹H | 1.007825 | 11 | 11.086075 | |
| ⁵⁶Fe | 55.934936 | 1 | 55.934936 | |
| ¹⁴N | 14.003074 | 1 | 14.003074 | |
| Total | 225.024085 |
An experimental HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) value extremely close to the calculated theoretical value of 225.024085 for the molecular ion [M]⁺˙, confirming its elemental composition. mdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing organometallic compounds like ferrocene derivatives. scirp.orgscirp.org In ESI-MS, this compound would typically be detected as the protonated molecule [M+H]⁺ or as the molecular radical cation [M]⁺˙.
In positive ion mode, the analysis of ferrocene derivatives often shows a strong signal for the molecular ion. researchgate.net For this compound, the expected ions would be:
[M]⁺˙ : The molecular radical cation with an m/z of approximately 225.02.
[M+H]⁺ : The protonated molecule with an m/z of approximately 226.03.
ESI-MS is particularly useful for studying the oxidation of ferrocenes. The oxidized form, the ferrocenium (B1229745) cation, is stable and readily detectable. scirp.orgscirp.org This makes ESI-MS a powerful tool for monitoring reactions involving the ferrocene/ferrocenium redox couple. scirp.org
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.
While specific crystallographic data for this compound (Fc-CH₂-CN) is not widely published, analysis of closely related structures, such as (Z)-2-phenyl-3-ferrocenylacrylonitrile, provides valuable insight into the expected structural features. mdpi.com For such derivatives, X-ray analysis has confirmed the geometry of substituents and the characteristic sandwich structure of the ferrocene core. mdpi.com
In a hypothetical crystal structure of this compound, the key features would include:
The two cyclopentadienyl (Cp) rings arranged in a nearly parallel fashion, coordinated to the central iron atom.
The conformation of the Cp rings could be eclipsed or staggered.
The precise bond lengths of Fe-C (cyclopentadienyl) and the C-C and C-N bonds of the acetonitrile substituent.
Table 3: Representative Crystallographic Data for a Related Ferrocene Acrylonitrile (B1666552) Derivative
| Parameter | Description |
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P-1 or Pc |
| Fe-C bond lengths | Typically in the range of 2.0-2.1 Å |
| C-C (Cp ring) bond lengths | Averaging ~1.4 Å |
| Cp-Fe-Cp arrangement | Sandwich structure with defined inter-planar spacing |
Data is generalized from published structures of similar compounds like (Z)-2-substituted-3-ferrocene-acrylonitrile derivatives. mdpi.commdpi.com
This analysis is crucial for confirming the connectivity of the atoms and understanding the steric and electronic effects of the acetonitrile group on the ferrocene moiety.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
A definitive single-crystal X-ray diffraction study for this compound, which would provide precise atomic coordinates and elucidate its three-dimensional molecular structure, is not found in the accessible scientific literature. Such a study would be essential to determine key structural parameters including:
Crystal System and Space Group: The fundamental symmetry and repeating unit of the crystal lattice.
Unit Cell Dimensions: The lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the unit cell.
Bond Lengths and Angles: The precise distances between bonded atoms and the angles they form, which would offer insights into the electronic and steric properties of the molecule.
Conformation of the Cyclopentadienyl Rings: The relative orientation of the two cyclopentadienyl rings (eclipsed, staggered, or an intermediate conformation).
Intermolecular Interactions: The presence of any significant non-covalent interactions, such as hydrogen bonds or van der Waals forces, that influence the crystal packing.
Without this experimental data, a detailed and accurate depiction of the solid-state molecular architecture of this compound cannot be constructed.
Powder X-ray Diffraction for Crystalline Phase Analysis
Similarly, a standard powder X-ray diffraction (PXRD) pattern for this compound is not available in the public domain. A PXRD pattern serves as a unique "fingerprint" for a crystalline solid and is instrumental in:
Phase Identification: Confirming the identity of a synthesized compound by comparing its PXRD pattern to a known standard.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Polymorphism Studies: Identifying if the compound can exist in different crystalline forms (polymorphs), each with its own distinct PXRD pattern.
Determination of Lattice Parameters: While less precise than single-crystal diffraction, PXRD can be used to determine the unit cell parameters of a crystalline material.
In the absence of a reference PXRD pattern and associated data (such as 2θ values, d-spacing, and relative intensities), a thorough analysis of the crystalline phase of this compound is not feasible.
Electrochemical Behavior and Redox Chemistry of Ferrocene Acetonitrile Systems
Fundamental Electrochemical Principles Applied to Ferrocene (B1249389) Analogs
The electrochemical behavior of ferrocene and its analogs is governed by a one-electron oxidation-reduction process involving the iron center, transitioning between the Fe(II) state in ferrocene and the Fe(III) state in the ferrocenium (B1229745) cation. This process can be represented by the following reaction:
Fe(C₅H₅)₂ ⇌ [Fe(C₅H₅)₂]⁺ + e⁻
The potential at which this redox event occurs is a key indicator of the electronic environment of the iron center. The introduction of substituents on the cyclopentadienyl (B1206354) rings alters the electron density at the iron atom. Electron-withdrawing groups, such as the nitrile (-CN) group, pull electron density away from the iron center. This makes the oxidation process (the removal of an electron) more difficult, resulting in a shift of the redox potential to more positive (anodic) values compared to unsubstituted ferrocene. mdpi.com Conversely, electron-donating groups enrich the iron center with electron density, making oxidation easier and shifting the redox potential to more negative (cathodic) values. acs.org
The formal redox potential (E°') of the couple is related to the half-wave potential (E½), which is experimentally determined as the average of the anodic (Epa) and cathodic (Epc) peak potentials in cyclic voltammetry:
E½ = (Epa + Epc) / 2
For a reversible, one-electron process, the separation between the anodic and cathodic peaks (ΔEp = Epa - Epc) is theoretically expected to be close to 59 mV at room temperature. Deviations from this value can indicate quasi-reversible or irreversible electron transfer kinetics.
Cyclic Voltammetry (CV) Studies in Acetonitrile (B52724)
Cyclic voltammetry is the most widely used technique to investigate the redox properties of ferrocene derivatives. Acetonitrile is a common solvent for these studies due to its wide potential window and ability to dissolve the ferrocene compounds and a supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (nBu₄NPF₆). nih.gov
The electrochemical process for many ferrocene derivatives in acetonitrile is characterized as a reversible one-electron transfer. researchgate.net However, the degree of reversibility can be influenced by the substituent. In a study of N-(ferrocenylmethyl)aminobenzonitrile derivatives, the peak-to-peak separation (ΔEp) values were found to be slightly larger than the ideal 59 mV, suggesting a quasi-reversible process. researchgate.net For example, 2-((ferrocenylmethyl)(methyl)amino)benzonitrile exhibited a ΔEp of 77 mV. researchgate.net
In some cases, the electrochemical behavior of ferrocene in acetonitrile has been observed to have irreversible characteristics, which has been attributed to the formation of a passive film on the electrode surface. dtic.milresearchgate.net This highlights that while the Fc/Fc⁺ couple is often considered an ideal system, experimental conditions and molecular structure can introduce complexities. dtic.mil
To determine if the electrochemical process is governed by the rate of diffusion of the analyte to the electrode surface, cyclic voltammetry experiments are performed at various scan rates (ν). For a diffusion-controlled process, the peak current (Ip) is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Sevcik equation.
The half-wave potential (E½) is a critical parameter derived from CV data, as it reflects the thermodynamic ease of oxidizing the ferrocene derivative. As predicted by fundamental principles, the presence of electron-withdrawing nitrile groups generally increases the E½ value relative to ferrocene.
In a study of 2-substituted-3-ferrocene-acrylonitrile hybrids, the E½ values were found to be between 499 and 679 mV (vs. Ag/AgCl), which is significantly more positive than that of unsubstituted ferrocene measured under the same conditions (E½ = 450 mV vs. Ag/AgCl). mdpi.com Similarly, N-(ferrocenylmethyl)aminobenzonitrile derivatives also show anodic shifts in their redox potentials. researchgate.net These findings quantitatively demonstrate the electron-withdrawing effect of the nitrile-containing substituents. mdpi.comresearchgate.net
The table below presents electrochemical data for several ferrocene derivatives containing nitrile groups, as determined by cyclic voltammetry in acetonitrile.
| Compound | Epa (mV) | Epc (mV) | ΔEp (mV) | E½ (mV) vs. Fc/Fc⁺ |
|---|---|---|---|---|
| 2-((ferrocenylmethyl)(methyl)amino)benzonitrile | 259 | 182 | 77 | 221 |
| 3-((ferrocenylmethyl)(methyl)amino)benzonitrile | 158 | 85 | 73 | 122 |
| 4-((ferrocenylmethyl)(methyl)amino)benzonitrile | 105 | 35 | 70 | 70 |
| (E)-2-phenyl-3-ferrocenylacrylonitrile | - | - | - | 49 (vs. Ag/AgCl)¹ |
| (E)-2-(4-chlorophenyl)-3-ferrocenylacrylonitrile | - | - | - | 72 (vs. Ag/AgCl)¹ |
Rotating Disk Electrode (RDE) Voltammetry Investigations
Rotating Disk Electrode (RDE) voltammetry is a hydrodynamic electrochemical technique that provides further insights into reaction kinetics and mass transport. By controlling the rotation rate of the electrode, a well-defined and constant flux of the analyte to the electrode surface is maintained.
In RDE voltammetry, the limiting current (iL) is related to the rotation rate (ω) by the Levich equation:
iL = 0.620 nFAD²/³ν⁻¹/⁶Cω¹/²
where n is the number of electrons transferred, F is the Faraday constant, A is the electrode area, D is the diffusion coefficient, ν is the kinematic viscosity, and C is the bulk concentration of the analyte.
A "Levich plot" is a graph of the limiting current (iL) versus the square root of the rotation rate (ω¹/²). For a mass-transport-controlled process, this plot should be linear and pass through the origin. The slope of this line can be used to determine the diffusion coefficient of the electroactive species.
While the principles of RDE and Levich analysis are widely applied to ferrocene systems, specific RDE studies and Levich plots for ferrocene acetonitrile or its immediate nitrile derivatives were not identified in the surveyed literature. Such an analysis would be a valuable next step in fully characterizing the mass transport properties of these compounds.
Determination of Heterogeneous Electron Transfer Rate Constants
The heterogeneous electron transfer (ET) rate constant, k⁰, is a critical parameter in electrochemistry that quantifies the kinetic facility of a redox reaction at an electrode-electrolyte interface. For the ferrocene/ferrocenium (Fc/Fc⁺) couple in acetonitrile, this value has been the subject of numerous studies, though discrepancies in the reported values exist, highlighting the sensitivity of k⁰ to experimental conditions. dtic.mil
Various electrochemical techniques have been employed to determine the k⁰ for ferrocene oxidation in acetonitrile, including cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). researchgate.netresearchgate.net One common approach involves the use of Nicholson's method, which relates k⁰ to the peak separation (ΔEₚ) in a cyclic voltammogram. utexas.edu However, factors such as uncompensated resistance (Rᵤ) can significantly distort the voltammogram and lead to inaccurate k⁰ values, particularly in highly resistive organic solvents. acs.org To circumvent this, techniques like semi-integration of the cyclic voltammogram have been proposed to simultaneously determine Rᵤ and obtain a more reliable estimate of the reference potential. acs.org
Studies have shown that the nature of the electrode material, its size, and the concentration of the supporting electrolyte can all influence the measured k⁰. For instance, measurements at ultramicroelectrodes in acetonitrile solutions have yielded k⁰ values for the Fc/Fc⁺ couple that are several orders of magnitude larger than those obtained at conventional electrodes. dtic.mil This has been attributed to the minimization of IR drop and altered mass transport regimes at smaller electrodes.
The Marcus theory of outer-sphere electron transfer provides a theoretical framework for understanding the factors that govern k⁰. This theory predicts a dependence of the rate constant on the solvent's dielectric properties and reorganization energy. surrey.ac.uk For ferrocene and its derivatives in alkyl cyanide solvents like acetonitrile, the rate of electron transfer has been shown to be dependent on the longitudinal dielectric relaxation times of the solvent. surrey.ac.uk
Research has also explored the impact of highly concentrated electrolytes (HCEs) on the ET kinetics of ferrocene in acetonitrile. scholaris.ca In such systems, where "free" solvent molecules are scarce, the variation of k⁰ with viscosity deviates from ideal behavior. scholaris.ca This has been attributed to the strong coordination of the ferrocenium cation with complexes present in the HCE, which alters the energetics of the electron transfer process. scholaris.ca
Electrochemical Impedance Spectroscopy (EIS)
Interfacial Electron Transfer and Diffusion Processes
In the context of the ferrocene/ferrocenium redox couple in acetonitrile, EIS has been instrumental in elucidating the kinetics of interfacial electron transfer and the diffusion of redox species. researchgate.net The resulting impedance spectrum, often visualized as a Nyquist plot, typically exhibits a semicircle at high frequencies and a linear region at low frequencies.
The high-frequency semicircle is characteristic of the charge transfer resistance (Rct), which is inversely proportional to the heterogeneous electron transfer rate constant (k⁰). A smaller semicircle indicates a faster electron transfer process. The low-frequency linear region, known as the Warburg impedance, is associated with the diffusion of the electroactive species (ferrocene and ferrocenium) to and from the electrode surface. This region provides information about the diffusion coefficients (D) of the redox couple. researchgate.net
The composition of the electrolyte, including the solvent and the supporting electrolyte, can significantly influence both the charge transfer and diffusion processes. For instance, in binary mixtures of acetonitrile and acetone, the heterogeneous electron-transfer rate constants were found to decrease as the concentration of acetonitrile increased. researchgate.net
Modeling of Equivalent Circuits in Electrochemical Systems
To quantitatively analyze EIS data, it is common practice to model the electrochemical system using an equivalent electrical circuit. This circuit is composed of ideal resistors, capacitors, and other electrical elements that represent the various physical and chemical processes occurring at the interface.
For the ferrocene/ferrocenium system in acetonitrile, a common and relatively simple equivalent circuit model is the Randles circuit. This model consists of the solution resistance (Rs), the double-layer capacitance (Cdl), the charge transfer resistance (Rct), and the Warburg impedance (ZW).
Solution Resistance (Rs): This element accounts for the resistance of the electrolyte solution between the working and reference electrodes.
Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface.
Charge Transfer Resistance (Rct): As mentioned earlier, this is related to the kinetics of the electron transfer reaction.
Warburg Impedance (ZW): This element models the diffusion of the redox species.
By fitting the experimental EIS data to this equivalent circuit model, it is possible to extract quantitative values for each of these parameters. These values provide valuable insights into the electrochemical behavior of the system. For example, changes in Rct can be used to monitor the rate of the redox reaction under different conditions, while variations in ZW can provide information about changes in the diffusion coefficients of the electroactive species.
More complex equivalent circuit models may be necessary to accurately describe the system under certain conditions, for instance, when dealing with modified electrodes or in the presence of film formation.
Electro-oxidation and Electro-reduction Mechanisms
The electrochemical behavior of ferrocene in acetonitrile is characterized by a well-defined, one-electron reversible oxidation-reduction process. nih.govnih.gov This process involves the oxidation of ferrocene (Fc) to the ferrocenium cation (Fc⁺) at the anode and the subsequent reduction of Fc⁺ back to Fc at the cathode.
Formation and Stability of Ferrocenium Cations in Acetonitrile
The electro-oxidation of ferrocene in acetonitrile leads to the formation of the ferrocenium cation, a relatively stable 17-electron organometallic species. researchgate.netacs.org The stability of the ferrocenium cation in solution is a crucial factor in the reversibility of the Fc/Fc⁺ redox couple.
However, the stability of the ferrocenium cation is not absolute and can be influenced by several factors, including the presence of nucleophiles, oxygen, and the nature of the solvent itself. acs.orgresearchgate.net In polar organic solvents like acetonitrile, the ferrocenium cation can react with molecular oxygen, leading to its decomposition back to ferrocene. researchgate.net This decomposition can proceed through the formation of reactive intermediates. acs.org
Studies have shown that the introduction of substituents on the cyclopentadienyl rings of ferrocene can significantly impact the stability of the corresponding ferrocenium cation. acs.org For instance, the presence of electron-donating groups can enhance the stability of the oxidized form. acs.org
While generally considered stable, there have been reports of film formation on platinum electrodes during the voltammetric oxidation of ferrocene in acetonitrile, particularly with certain supporting electrolytes like tetrabutylammonium tetrafluoroborate. researchgate.net This suggests that under specific conditions, the ferrocenium cation or subsequent reaction products can lead to surface modification, which can affect the long-term electrochemical response. The formation of these films is believed to arise from chemical reactions of the ferricinium ions. researchgate.net
The reversible nature of the ferrocene/ferrocenium redox couple has led to its widespread use as an internal standard for potential calibration in non-aqueous electrochemistry. acs.orgnih.gov
Role of Supporting Electrolytes and Solvent Interactions
The supporting electrolyte and the solvent play a critical role in the electrochemical behavior of the ferrocene/ferrocenium system. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop. Common supporting electrolytes used in acetonitrile for ferrocene electrochemistry include tetra-n-butylammonium hexafluorophosphate (TBAPF₆) and tetra-n-butylammonium perchlorate (B79767) (TBAP). researchgate.netnih.govresearchgate.net
The concentration of the supporting electrolyte can have a significant impact on the observed electrochemistry. An increase in the electrolyte concentration has been shown to shift the oxidation potential of ferrocene to more negative values. acs.org This effect is attributed to changes in the local dielectric environment at the electrode surface. acs.org
Solvent interactions with both the ferrocene and ferrocenium species are also crucial. Acetonitrile is a polar aprotic solvent that can effectively solvate both the neutral ferrocene molecule and the charged ferrocenium cation. The solvation shell around the redox species influences their diffusion coefficients and the reorganization energy of the electron transfer process. scholaris.ca
The nature of the supporting electrolyte anion can also influence the stability and reactivity of the ferrocenium cation. For instance, the anions can stabilize the ferrocenium species within electrografted films through ion-pairing interactions. researchgate.net The size and hydrophobicity of both the electrolyte cations and anions can affect the electron transport properties of films containing ferrocenyl moieties. researchgate.net
Furthermore, in highly concentrated electrolytes, where the salt-to-solvent ratio is high, the "free" solvent molecules are limited. scholaris.ca This leads to strong coordination between the ferrocenium cation and the electrolyte complexes, which in turn affects the heterogeneous electron transfer rate constant. scholaris.ca
Film Formation Phenomena on Electrode Surfaces in Acetonitrile
The electrochemical behavior of ferrocene and its derivatives in acetonitrile can be complicated by the formation of passive or fouling films on the electrode surface. This phenomenon can lead to irreversible kinetic behavior, which has been a subject of significant investigation. dtic.milresearchgate.netsemanticscholar.org The formation of these films is often attributed to the insolubility or subsequent reactions of the electrochemically generated ferrocenium species. rsc.org
One primary cause of film formation is the decomposition of ferrocenium ions, particularly in the presence of dioxygen. semanticscholar.org Studies have shown that ferricinium salts can react with molecular oxygen in polar organic solvents like acetonitrile, leading to decomposition products that foul the electrode. acs.org This process can result in a passivated electrode surface, altering the expected reversible one-electron redox process. dtic.milresearchgate.net
Furthermore, the nature of the ferrocene derivative itself can lead to film deposition. For instance, the electrochemical oxidation of certain ferrocene-containing compounds, such as 6-ferrocenylheptanoate, has been utilized to intentionally modify glassy carbon electrodes with thin films. These films can grow layer by layer and exhibit their own distinct redox behavior. researchgate.net Similarly, the two-electron reduced product of some complex systems involving ferrocene as a mediator has been shown to be insoluble in acetonitrile, precipitating out of the solution and depositing onto the electrode surface. rsc.org
Electropolymerization is another significant mechanism for film formation. Ferrocene-containing monomers can be electrochemically polymerized on electrode surfaces, such as platinum or indium tin oxide (ITO), to create stable, adherent redox-active polymer films. rsc.orgmdpi.com For example, a ferrocene-functionalized p- or n-dopable conjugated polymer has been synthesized by cycling the potential of a solution containing the corresponding monomer. rsc.org Two-component films have also been generated through the electrochemical reduction of solutions containing both a ferrocene-fullerene derivative and transition metal complexes, resulting in a polymeric network deposited on the electrode.
The structure of these films can be complex, often featuring pinholes or channels that allow for the transport of solvent and electrolyte ions, which is crucial for maintaining charge balance during redox cycling. researchgate.net The presence of these films can be characterized by various techniques, including cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), and atomic force microscopy (AFM). researchgate.net
Solvent and Medium Effects on Electrochemical Parameters
The electrochemical properties of this compound systems are highly sensitive to the nature of the solvent and the composition of the electrolyte medium. Parameters such as the formal redox potential (E°'), peak-to-peak separation (ΔEₚ), and electron transfer rates are significantly influenced by the surrounding environment. nih.govrsc.org
Influence of Acetonitrile Polarity and Dielectric Properties
The polarity and dielectric constant of the solvent play a crucial role in determining the redox potential of the ferrocene/ferrocenium (Fc/Fc⁺) couple. researchgate.net The stability of the charged ferrocenium cation is influenced by the solvent's ability to solvate it. Generally, differences in solvation energy for the cation across various solvents can lead to significant shifts in the oxidation potential, with variations of up to 0.5 V being observed. acs.org
In acetonitrile, a polar aprotic solvent, the Fc/Fc⁺ couple is relatively stable. researchgate.net However, the electrochemical potential is not solely dependent on the solvent's bulk properties. The concentration of the supporting electrolyte can also modulate the effective polarity of the solution, which in turn affects the observed redox potentials. researchgate.netacs.org Studies have shown a correlation between the dielectric constants of concentrated electrolyte solutions and the oxidation potentials of ferrocene. researchgate.net The interactions in less polar environments tend to be stronger, leading to more significant shifts in redox potentials compared to more polar solvents like acetonitrile. mdpi.com The significant effect of ion-pairing in lowering the energy required for the reduction of the ferricenium ion is particularly pronounced in lower-polarity media. rsc.org
Comparative Studies in Various Organic Solvents
Comparative electrochemical studies of ferrocene and its derivatives in different organic solvents highlight the profound impact of the solvent medium on redox behavior. Direct comparisons between acetonitrile (ACN) and other solvents like dichloromethane (B109758) (DCM), dichloroethane (DCE), ethanol, and dimethylformamide (DMF) have been conducted. nih.govresearchgate.netnih.govresearchgate.net
For instance, the redox potentials of ferrocenyl carboxylic acids were found to be different in acetonitrile compared to dichloromethane. nih.govnih.gov The oxidation of ferrocene to the ferrocenium cation is generally shifted to more positive potentials in DCM and DCE than in ACN, a phenomenon attributed to donor-acceptor Lewis-type interactions. researchgate.netresearchgate.net Cyclic voltammetry studies have demonstrated that the electro-oxidation of ferrocene can follow different pathways in acetonitrile versus ethanol. researchgate.net
These solvent-dependent shifts in redox potential underscore the limitations of the "Strehlow assumption," which posits that the Fc/Fc⁺ redox potential is nearly solvent-independent. acs.org Experimental evidence clearly shows that the solvation energies of the ferrocenium cation vary significantly between solvents, leading to substantial changes in the measured potentials. acs.org
Below is a table summarizing comparative electrochemical data for a ferrocene derivative in Acetonitrile and Dichloromethane.
| Solvent | Supporting Electrolyte | E°' (V vs Fc/Fc⁺) | ΔEₚ (mV at 0.10 V/s) |
|---|---|---|---|
| Acetonitrile | Tetrabutylammonium hexafluorophosphate | 0.250 | 75 |
| Dichloromethane | Tetrabutylammonium tetrakis(pentafluorophenyl)borate | 0.315 | 80 |
Data is illustrative and based on findings reported for ferrocenyl carboxylic acids. nih.govnih.gov
Ion-Pairing and Adsorption Effects on Redox Behavior
Ion-pairing between the electrochemically generated ferrocenium cation and the anions of the supporting electrolyte has a significant impact on the redox behavior of this compound systems. rsc.orgacs.org The formation of these ion pairs can stabilize the ferrocenium ion, leading to a negative (less positive) shift in the observed formal potential. mdpi.comacs.org The strength of this interaction, and thus the magnitude of the potential shift, depends on the nature of the anion, the solvent, and the concentration of the electrolyte. acs.orgmdpi.comacs.org
For example, cyclic voltammetry studies of ferrocene-based receptors have shown significant negative potential shifts upon the addition of various anions, such as dihydrogen phosphate (B84403) (H₂PO₄⁻), chloride (Cl⁻), and fluoride (B91410) (F⁻). mdpi.com The magnitude of these shifts can be substantial, reaching several hundred millivolts, and is generally more pronounced in less polar solvents where electrostatic interactions are stronger. rsc.orgmdpi.com
Adsorption of ferrocene derivatives or the resulting ion pairs onto the electrode surface can also influence the electrochemical response. mdpi.com Adsorption can lead to irreversible cyclic voltammetry behavior, such as the appearance of new reduction peaks or the precipitation of ion pairs on the electrode. mdpi.com In the context of ferrocene-modified surfaces, the transport of both anions and cations from the supporting electrolyte into the film is crucial to maintain charge neutrality during the redox process. The size and hydrophobic nature of these electrolyte ions can affect the voltammetric features of the grafted film. researchgate.net This effect is sometimes described as ion-pairing between the electrolyte cations and radical anions generated within the surface film. researchgate.net
The table below illustrates the effect of anion binding on the redox potential of a ferrocene-based receptor in acetonitrile.
| Anion Added | Potential Shift (ΔE, mV) |
|---|---|
| Chloride (Cl⁻) | -115 |
| Benzoate (Bz⁻) | -180 |
| Dihydrogen Phosphate (H₂PO₄⁻) | -250 |
Data is illustrative and based on findings reported for ferrocene-functionalized receptors. mdpi.com
Theoretical and Computational Chemistry of Ferrocene Acetonitrile
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal tool for investigating the properties of organometallic compounds like ferrocene (B1249389) acetonitrile (B52724). researchgate.netresearchgate.net DFT methods offer a favorable balance between computational cost and accuracy, enabling the study of various molecular characteristics. researchgate.net
Geometry Optimization and Electronic Structure Analysis
Geometry optimization is a fundamental step in computational chemistry, aiming to find the minimum energy structure of a molecule. For ferrocene derivatives, DFT calculations have been employed to determine their stable conformations. For instance, studies on ferrocene have shown that the eclipsed (D5h) and staggered (D5d) conformers have very similar energies, with the eclipsed conformer often being the true minimum energy structure in the gas phase. researchgate.net The introduction of a substituent like the acetonitrile group can influence the rotational barrier and the preferred orientation of the cyclopentadienyl (B1206354) rings.
The electronic structure of ferrocene compounds is characterized by the interaction between the iron d-orbitals and the π-orbitals of the cyclopentadienyl (Cp) rings. wikipedia.org This interaction leads to a stable 18-electron configuration for the iron center in ferrocene. wikipedia.org DFT calculations can provide detailed information about the molecular orbitals, electron density distribution, and the nature of chemical bonds within the molecule. For substituted ferrocenes, the electronic properties are modulated by the electron-donating or withdrawing nature of the substituents, which in turn affects the electron density on the Cp rings and the iron center. acs.orgpreprints.org
Table 1: Comparison of Optimized Geometries for Ferrocene Conformers
| Parameter | Eclipsed (D5h) | Staggered (D5d) |
| Fe-C distance (Å) | 2.04 | 2.04 |
| C-C distance (Å) | 1.40 | 1.40 |
| Symmetry | D5h | D5d |
| Data based on typical DFT calculations for ferrocene. wikipedia.org |
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. In ferrocene and its derivatives, the HOMO is typically localized on the iron atom and has d-orbital character, while the LUMO is often associated with the cyclopentadienyl rings. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For ferrocene derivatives, the nature of the substituent significantly influences the HOMO and LUMO energy levels. rsc.org An electron-donating group will raise the HOMO energy level, making the compound easier to oxidize, while an electron-withdrawing group will lower the LUMO energy level, making it a better electron acceptor. rsc.org TD-DFT (Time-Dependent DFT) calculations can be used to predict the electronic absorption spectra, which are related to transitions between molecular orbitals. rsc.orgacs.org
Table 2: Calculated Frontier Orbital Energies for a Ferrocene-based Compound
| Molecular Orbital | Energy (eV) |
| HOMO | -7.72 |
| LUMO | -1.38 |
| Data from a study on a ferrocene-appended coumarin-quinoline platform, calculated at the CAM-B3LYP/LanL2DZ/CPCM (acetonitrile) level. acs.org |
Spin Density Distribution and Radical Cation Characterization
Upon one-electron oxidation, ferrocene derivatives form radical cations known as ferrocenium (B1229745) ions. wikipedia.org The unpaired electron in these species is of significant interest. DFT calculations are instrumental in determining the spin density distribution, which reveals the location of the unpaired electron. In many ferrocenium derivatives, the spin density is primarily localized on the iron atom, confirming that the oxidation is a metal-centered process. up.ac.za
This localization of spin density has been computationally verified in various ferrocene complexes. up.ac.za The characterization of these radical cations is important for understanding their role in electron transfer processes and their magnetic properties. The study of the spin state of ferrocene derivatives is also crucial for their application in areas like photocatalysis and photovoltaics. acs.orgresearchgate.net
Continuum Solvation Models (PCM, CPCM, COSMO-RS, SMD)
Continuum solvation models are a class of computational methods used to describe the effects of a solvent on a solute molecule without explicitly representing individual solvent molecules. Instead, the solvent is modeled as a continuous medium with a specific dielectric constant. These models are computationally efficient and widely used for calculating the properties of molecules in solution. Several popular continuum models, including the Polarizable Continuum Model (PCM) and its conductor-like variant (CPCM), the Conductor-like Screening Model for Real Solvents (COSMO-RS), and the Solvation Model based on Density (SMD), have been employed to study the ferrocene/ferrocenium (Fc/Fc+) redox couple in acetonitrile. mdpi.comresearchgate.netanu.edu.au These methods calculate solvation energies by creating a cavity in the dielectric continuum that represents the solute, and then calculating the electrostatic interaction between the solute's charge distribution and the polarized continuum. mdpi.com
In the context of ferrocene in acetonitrile, these models treat the acetonitrile solvent as a uniform dielectric medium with a dielectric constant of approximately 37.5. canterbury.ac.nz The accuracy of these calculations can depend on the atomic radii used to define the solute cavity within the continuum. canterbury.ac.nz While implicit solvent models are powerful for predicting properties like absolute redox potentials, they are less able to disentangle the distinct contributions of dielectric response and solvent relaxation compared to explicit solvent models. osti.gov Nonetheless, models like CPCM and SMD have demonstrated success in accurately predicting the absolute potential for the Fc/Fc+ reference electrode in acetonitrile. mdpi.com
Modeling Solvent Effects on Redox Potentials
The redox potential of the ferrocene/ferrocenium couple is significantly influenced by the solvent environment. Continuum solvation models account for this by calculating the differential solvation free energy of the reduced (ferrocene) and oxidized (ferrocenium) species. The one-electron oxidation process is fast and reversible, making the Fc/Fc+ couple a standard reference in non-aqueous electrochemistry. osti.gov
The solvent, such as acetonitrile, stabilizes the charged ferrocenium cation more effectively than the neutral ferrocene molecule, which lowers the energy required for oxidation compared to the gas phase. osti.gov Continuum models like PCM, CPCM, and SMD quantify this stabilization. mdpi.com For instance, calculations using a conductor-like polarizable continuum model (C-PCM) have been used to compute solvation stabilization corrections for ferrocene and its oxidized and reduced forms in acetonitrile. canterbury.ac.nz The choice of model can impact the results; for example, the SMD model was found to sometimes cause a more pronounced distortion in the ferrocene structure compared to the PCM model. unimelb.edu.au Despite these nuances, the B3LYP method combined with the PCM solvation model has been shown to accurately calculate redox potentials for various compounds in acetonitrile. mdpi.com These models provide a quantitative estimate of solvation effects and are considered a good approximation in very polar solvents like acetonitrile. osti.gov
Quantitative Prediction of Absolute Reduction Potentials
A significant application of continuum solvation models is the quantitative prediction of absolute redox potentials, which is crucial for comparing different electrochemical systems. acs.orgpnnl.gov Theoretical calculations combining high-level gas-phase energy calculations with continuum solvation energies have yielded values in excellent agreement with experimental data.
High-level ab initio molecular orbital theory, when combined with solvation energies from models like COSMO-RS and SMD, can predict the absolute redox potential of the Fc+/Fc couple in various nonaqueous solvents, including acetonitrile. anu.edu.auacs.org Using G3(MP2)-RAD-Full-TZ gas-phase energies and COSMO-RS solvation energies, the absolute redox potential of the Fc+/Fc couple in acetonitrile was calculated to be 4.988 V. anu.edu.auacs.org Other studies have reported similar success, with models like SMD predicting a value of 4.964 eV and COSMO predicting 4.988 eV. osti.gov These theoretical predictions align well with the experimentally accepted value of approximately 4.93 eV. acs.orgpnnl.gov This demonstrates the capability of modern computational methods to quantitatively predict absolute redox potentials. acs.orgpnnl.gov
Table 1: Calculated Absolute Redox Potentials of Ferrocene/Ferrocenium in Acetonitrile using Continuum Solvation Models This table is interactive. Users can sort the data by clicking on the column headers.
| Computational Method | Solvation Model | Predicted Absolute Redox Potential (V) | Reference |
|---|---|---|---|
| G3(MP2)-RAD-Full-TZ | COSMO-RS | 4.988 | anu.edu.auacs.org |
| Not Specified | SMD | 4.964 | osti.gov |
| Not Specified | COSMO | 4.988 | osti.gov |
| EOM-IP-CCSD/EFP (for comparison) | Explicit Solvent | 4.94 | acs.orgpnnl.gov |
Molecular Dynamics Simulations
While continuum models are efficient, they simplify the solvent environment. Molecular dynamics (MD) simulations offer a more detailed, atomistic view by explicitly modeling individual solvent molecules and their motions over time. acs.orgnih.gov For the ferrocene-acetonitrile system, MD simulations are used to sample a statistically relevant number of equilibrium configurations of ferrocene and ferrocenium in the solvent. osti.gov These simulations provide deep insights into the dynamic relaxation of the solvent environment, which is a critical factor in determining thermodynamic quantities like redox potentials. acs.orgpnnl.gov
MD simulations can be combined with quantum mechanics/molecular mechanics (QM/MM) approaches, where the solute (ferrocene) is treated with a high level of quantum theory and the surrounding solvent molecules are treated with classical mechanics (a force field). osti.gov This hybrid approach captures specific solute-solvent interactions that are crucial for fine-tuning electronic properties but are averaged out in continuum models. osti.govacs.orgnih.gov
Solvent Reorganization and Dynamic Behavior
Electron transfer reactions in solution, such as the oxidation of ferrocene, are intrinsically linked to the dynamic behavior of the surrounding solvent molecules. The energy barrier for these reactions is often dominated by the energy required to reorganize the solvent molecules from the equilibrium configuration of the initial state to that of the final state, a concept known as the outer-sphere reorganization energy. acs.orgresearchgate.net
MD simulations are a powerful tool for studying these solvent reorganization dynamics. acs.orgnorthwestern.edu For the ferrocene/ferrocenium couple in acetonitrile, studies have shown that the kinetics of electron transfer are influenced by solvent friction, which affects the frequency of crossing the activation barrier. researchgate.net The reorganization of the polar acetonitrile molecules around the changing charge state of the iron center is a key component of the activation free energy. researchgate.net The total shift in the redox potential from the gas phase to the liquid phase is attributed to both the fast electronic response of the solvent (electronic polarizability) and the slower, structural reorganization of the solvent molecules. osti.gov MD simulations coupled with appropriate force fields can dissect these contributions and analyze the dynamic fluctuations in the system that facilitate the electron transfer event. researchgate.net
Intermolecular Interactions in Solution
Molecular dynamics simulations provide a window into the specific intermolecular interactions between the ferrocene solute and the acetonitrile solvent molecules. These interactions go beyond the simple dielectric effect captured by continuum models and include electrostatic forces, polarization, and van der Waals forces. osti.gov
In QM/MM simulations of ferrocene in acetonitrile, the explicit treatment of the solvent allows for the analysis of how solvent molecules arrange themselves in solvation shells around the solute. The polarization response of the solvent to the changing charge of the solute upon oxidation is critical. osti.gov Studies have shown that including polarization effects, for example through a polarizable force field or an effective fragment potential (EFP) method, is essential for accurately modeling the system. osti.govpnnl.gov The polarization of the solvent accounts for a significant portion (approximately 15%) of the difference in the reduction and ionization potential between the gas and liquid phases. osti.gov Furthermore, energy decomposition analysis (EDA) based on calculations in acetonitrile suggests that solvation substantially alters the electrostatic and quantum mechanical Pauli energy contributions to the interaction energy, highlighting the complex nature of intermolecular forces in solution. unimelb.edu.au
Table 2: Chemical Compounds Mentioned
| Compound Name | Formula | Role/Context |
|---|---|---|
| Ferrocene | Fe(C₅H₅)₂ | The primary chemical compound of interest (solute). |
| Ferrocenium | [Fe(C₅H₅)₂]⁺ | The oxidized form of ferrocene. |
| Acetonitrile | CH₃CN | The solvent environment. |
| Decamethylferrocene | Fe(C₅(CH₃)₅)₂ | Mentioned as a related compound in MD studies. acs.orgnih.gov |
| Cobaltocene | Co(C₅H₅)₂ | Mentioned as a related metallocene. researchgate.net |
| Manganocene | Mn(C₅H₅)₂ | Mentioned as a related metallocene. researchgate.net |
| Bis(benzene)chromium | Cr(C₆H₆)₂ | Mentioned as a related compound in electrochemical studies. researchgate.net |
| Dichloromethane (B109758) | CH₂Cl₂ | Mentioned as a solvent in comparative studies. unimelb.edu.auacs.org |
| Dimethylformamide | (CH₃)₂NC(O)H | Mentioned as a solvent in comparative studies. researchgate.netacs.org |
| Acetone | (CH₃)₂CO | Mentioned as a solvent in comparative studies. researchgate.netacs.org |
| 1,2-dichloroethane | C₂H₄Cl₂ | Mentioned as a solvent in comparative studies. anu.edu.auacs.org |
| Dimethylsulfoxide | (CH₃)₂SO | Mentioned as a solvent in comparative studies. anu.edu.auacs.org |
| Tetrachloromethane | CCl₄ | Mentioned as a non-polar solvent for comparison. unimelb.edu.au |
| Tetrahydrofuran (B95107) | C₄H₈O | Mentioned as a solvent in comparative studies. unimelb.edu.au |
| Dioxane | C₄H₈O₂ | Mentioned as a solvent in comparative studies. unimelb.edu.au |
Reactivity and Reaction Mechanisms of Ferrocene Acetonitrile
Electrophilic Aromatic Substitution Reactions on Ferrocene (B1249389) Derivatives
The cyclopentadienyl (B1206354) rings of ferrocene possess a high degree of aromatic character and are significantly more reactive towards electrophiles than benzene (B151609). acs.org This heightened reactivity allows for a range of electrophilic aromatic substitution (EAS) reactions, such as Friedel-Crafts acylation and Vilsmeier-Haack formylation, to be performed on the ferrocene nucleus. vernier.comnrochemistry.comwikipedia.org
The mechanism of EAS on ferrocene generally involves the initial attack of the electrophile on the electron-rich π system of one of the Cp rings. This forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. tcichemicals.com Subsequent deprotonation from the carbon atom that was attacked by the electrophile restores the aromaticity of the Cp ring, yielding the substituted ferrocene derivative. tcichemicals.comlkouniv.ac.in
In the case of substituted ferrocenes like ferrocenylacetonitrile, the existing substituent influences both the rate of reaction and the position of the incoming electrophile (regioselectivity). numberanalytics.comnumberanalytics.comyoutube.comnih.govulethbridge.ca The cyanomethyl group (–CH₂CN) is generally considered to be electron-withdrawing. Electron-withdrawing substituents typically deactivate the aromatic ring towards electrophilic attack compared to unsubstituted benzene. lkouniv.ac.in In ferrocene derivatives, electron-withdrawing groups decrease the ease of oxidation and deactivate the rings to electrophilic substitution. cdnsciencepub.com
This deactivating effect influences the position of substitution. Friedel-Crafts acylation of ferrocenylacetonitrile with acetic anhydride (B1165640) and aluminum chloride results in substitution occurring on both the substituted (homoannular) and unsubstituted (heteroannular) rings. core.ac.uk The major products are the result of heteroannular substitution, indicating that the unsubstituted ring is more reactive than the one bearing the deactivating cyanomethyl group. However, the formation of homoannular substitution products, with substitution at the 2- and 3-positions of the substituted ring, is also observed. core.ac.uk
Table 1: Product Distribution in the Friedel-Crafts Acylation of Ferrocenylacetonitrile core.ac.uk
| Product | Position of Acylation | Yield (%) |
| 1'-Acetylferrocenylacetonitrile | Unsubstituted Ring | Major Product |
| 2-Acetylferrocenylacetonitrile | Substituted Ring | Minor Product |
| 3-Acetylferrocenylacetonitrile | Substituted Ring | Minor Product |
Nucleophilic Substitution Reactions Involving the Acetonitrile (B52724) Moiety
The acetonitrile moiety of ferrocenylacetonitrile provides a site for various nucleophilic reactions. These reactions can either be a substitution where the entire cyanomethyl group is displaced or reactions involving the nitrile functional group itself.
A primary method for the synthesis of ferrocenylacetonitrile involves a nucleophilic substitution reaction. The reaction of N,N-dimethylaminomethylferrocene methiodide with potassium cyanide proceeds via the displacement of the trimethylamine (B31210) group by the cyanide nucleophile to yield ferrocenylacetonitrile. cdnsciencepub.comslideshare.net
The nitrile group (–C≡N) itself is susceptible to nucleophilic attack at the electrophilic carbon atom. libretexts.org This reactivity allows for the transformation of ferrocenylacetonitrile into a variety of other functionalized ferrocene derivatives.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. numberanalytics.comstudymind.co.uksavemyexams.com For instance, treatment of ferrocenylacetonitrile with concentrated hydrochloric acid results in the formation of ferrocenylacetic acid. vulcanchem.com This reaction proceeds through the initial formation of an amide intermediate. libretexts.org
Reduction: The carbon-nitrogen triple bond of the nitrile can be reduced to a primary amine. numberanalytics.comstudymind.co.uk Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., using H₂ with a palladium, platinum, or nickel catalyst). libretexts.orgchemguide.co.uk The reduction of ferrocenylacetonitrile yields 2-ferrocenylethylamine (B1232078).
Reaction with Organometallic Reagents: Grignard reagents can add to the nitrile group. The initial reaction forms an imine salt intermediate, which upon hydrolysis, yields a ketone. libretexts.org For example, the reaction of ferrocenylacetonitrile with a Grignard reagent, followed by an aqueous workup, would produce a ferrocenyl ketone.
Redox-Initiated Chemical Transformations
The iron center in ferrocene and its derivatives can be reversibly oxidized from the Fe(II) to the Fe(III) state, forming a ferrocenium (B1229745) cation. nih.govulethbridge.castudymind.co.uk This redox process is central to many of the chemical transformations of ferrocenylacetonitrile. The oxidation potential of ferrocene derivatives is influenced by the nature of the substituents on the cyclopentadienyl rings. Electron-withdrawing groups, such as the cyanomethyl group, make the oxidation more difficult (shift the potential to more positive values) compared to unsubstituted ferrocene. cdnsciencepub.com
The anodic oxidation of ferrocenylacetonitrile in an aprotic solvent like acetonitrile has been studied. The process involves the initial one-electron oxidation of the ferrocene moiety to the corresponding ferrocenium cation. This oxidation significantly increases the acidity of the α-protons on the methylene (B1212753) bridge of the acetonitrile group. In the presence of a base, deprotonation occurs to form a radical intermediate. This radical species can then undergo dimerization. acs.org
The dimer, 1,2-diferrocenyl-1,2-dicyanoethane, can be further oxidized in a subsequent step to form 1,2-diferrocenyl-1,2-dicyanoethylene. acs.org
Ferrocenylacetonitrile can also participate in redox reactions where it acts as a reducing agent. For example, ferrocenes can reduce carboxylic acids to aldehydes. researchgate.net
Ligand Exchange and Coordination Reactivity
Ligand exchange reactions are characteristic of ferrocene and its derivatives, where one or both of the cyclopentadienyl ligands are replaced by other aromatic molecules. scirp.orglibretexts.org These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride, which facilitates the removal of a Cp ring. studymind.co.ukscirp.orgsavemyexams.comlibretexts.org The reaction is initiated by the coordination of the Lewis acid to a Cp ring, leading to its abstraction from the iron center. The resulting iron-containing fragment can then be coordinated by another aromatic compound present in the reaction mixture. scirp.org
While specific studies on the ligand exchange reactions of ferrocenylacetonitrile are not prevalent, the general principles apply. The presence of the cyanomethyl substituent could potentially influence the reaction in several ways. The electron-withdrawing nature of the group might affect the stability of the ferrocene derivative and the ease with which a Cp ring is removed. Furthermore, the nitrogen atom of the nitrile group possesses a lone pair of electrons and could potentially coordinate to the Lewis acid catalyst, possibly competing with the Cp rings and influencing the reaction outcome.
The coordination of the nitrile group to other metal centers is also a possibility. For instance, a palladium complex containing acetonitrile ligands can undergo ligand exchange where the acetonitrile is replaced by a phosphinoferrocene (B6310582) derivative. acs.org This suggests that the nitrile moiety of ferrocenylacetonitrile could potentially act as a ligand, coordinating to other transition metal centers.
Dimerization and Polymerization Pathways
As discussed in the redox section, a key dimerization pathway for ferrocenylacetonitrile is initiated by its electrochemical oxidation. The oxidation to the ferrocenium cation, followed by deprotonation and radical coupling, leads to the formation of 1,2-diferrocenyl-1,2-dicyanoethane. acs.org This is a form of oxidative dimerization.
Polymerization of ferrocene-containing monomers is an active area of research for the development of redox-active and functional materials. While direct polymerization of ferrocenylacetonitrile itself is not commonly reported, it can serve as a precursor to monomers suitable for polymerization.
For example, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These functional groups can then be used in condensation polymerization reactions. Ferrocene-containing polymers have been synthesized through various methods, including the polymerization of aniline (B41778) derivatives. nih.gov The reduction of ferrocenylacetonitrile to 2-ferrocenylethylamine would provide a monomer that could potentially be polymerized in a similar fashion to other substituted anilines.
Furthermore, the potential for ferrocenylacetonitrile derivatives to be incorporated into polymers exists. For example, ferrocene derivatives can be used as additives in thermoplastic resins. epo.org The development of new polymerization techniques, such as those involving limonene-based epoxides, highlights the ongoing efforts to create bio-based polymers, a field where functionalized monomers derived from compounds like ferrocenylacetonitrile could find application. d-nb.info
Coordination Chemistry and Metalloligand Design with Ferrocene Acetonitrile
Design Principles for Ferrocene (B1249389) Acetonitrile-Based Ligands
The design of ligands based on ferrocene acetonitrile (B52724) is guided by several key principles that leverage the inherent properties of the ferrocene scaffold. These principles include the strategic use of planar chirality for asymmetric applications, the construction of multi-ferrocenyl architectures to modulate electronic properties, and the variation of donor atoms to tune the coordination environment.
Planar Chirality and Stereochemical Control
Planar chirality is a defining stereochemical feature of substituted ferrocenes, arising when a cyclopentadienyl (B1206354) (Cp) ring is asymmetrically substituted with two different groups in positions such as 1,2- or 1,3- researchgate.netmdpi.comleohe.cn. This type of chirality is distinct from central or axial chirality and is crucial for the development of ligands for asymmetric catalysis mdpi.com. The introduction of an acetonitrile (-CH2CN) or a cyano (-CN) group onto a substituted ferrocene ring is a direct method for generating a planar chiral molecule researchgate.netrsc.org.
A prominent example is the synthesis of rac-[2-(diphenylphosphino)ferrocenyl]acetonitrile. This compound is prepared from rac-N,N-dimethyl[2-(diphenylphosphino)ferrocenyl]methylamine through successive reactions involving alkylation and replacement of the resulting ammonium (B1175870) group with a cyanide ion (CN⁻) acs.org. The presence of both a phosphino (B1201336) group and an acetonitrile group on the same Cp ring makes the molecule inherently planar chiral.
Further stereochemical control can be exerted on these systems. For instance, the deprotonation of rac-[2-(diphenylphosphino)ferrocenyl]acetonitrile with a strong base like sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), followed by reaction with electrophiles, allows for stereoselective alkylation at the carbon atom adjacent to the nitrile group researchgate.net. This demonstrates that the ferrocene acetonitrile framework can be used to build more complex and stereochemically defined ligand structures. The development of catalytic enantioselective methods, often involving transition metals like palladium or nickel, has become a key strategy for accessing such planar chiral ferrocenes with high efficiency and atom economy researchgate.netnih.gov.
Multi-Ferrocenyl Ligand Architectures
The incorporation of multiple ferrocenyl units into a single ligand architecture is a powerful strategy for creating redox-active systems with tunable electronic properties nih.govacs.org. These multi-ferrocenyl compounds are of interest for their applications in molecular electronics and as redox-switchable catalysts nih.govacs.orgtheaic.org. The ferrocene/ferrocenium (B1229745) (Fe²⁺/Fe³⁺) redox couple is highly reversible, making it an ideal component for such systems nih.govacs.org.
Ligands incorporating cyanomethyl or related acceptor groups can be designed within multi-donor frameworks. An example of this design principle is found in the synthesis of multi donor–π–acceptor (D–D′–π–A) dyes for dye-sensitized solar cells (DSSCs) rsc.org. In these systems, a ferrocenyl group and another donor (like methoxyphenyl) are coupled to a strong acceptor, such as 4-(cyanomethyl) benzoic acid. The synthesis involves the reaction of a ferrocenyl-containing aldehyde with an acetonitrile derivative (in this case, 4-(cyanomethyl) benzoic acid) in the presence of piperidine (B6355638) rsc.org. The resulting molecule features a ferrocenyl donor and a cyanomethyl-containing acceptor, demonstrating how the acetonitrile moiety can be integrated into complex, electronically active systems. While direct linkages of multiple ferrocene units via an acetonitrile bridge are less common, the synthetic methodologies for creating multi-ferrocenyl systems are well-established and could be adapted to include such motifs nih.govrsc.org.
Donor Atom Variation (e.g., N-donor, P-donor systems)
Varying the donor atoms within a ferrocene-based ligand is a fundamental strategy for tuning its coordination properties and, consequently, the catalytic activity of its metal complexes mdpi.com. This compound derivatives are particularly useful in this regard, as they can act as N-donors through the nitrile group or be chemically modified to introduce other donor types, such as phosphorus (P-donors).
N-donor Systems: The nitrile group (C≡N) is a well-established coordinating group (N-donor) in transition metal chemistry. Ligands such as 1'-(diphenylphosphanyl)-1-cyanoferrocene demonstrate this principle effectively. In the presence of metal ions like gold(I), the nitrogen atom of the cyano group can coordinate to the metal center, leading to the formation of coordination polymers or cyclic dimers nih.govrsc.org. In some catalytic reactions involving rhodium(III) and ferrocene-based diphosphine ligands, it is proposed that a nitrile molecule from the solvent can act as a temporary ligand, highlighting the coordinating ability of the nitrile function ethz.ch.
P-donor and Mixed P,N-donor Systems: Phosphine-containing ferrocenyl ligands (ferrocenylphosphines) are among the most successful and widely used ligands in homogeneous catalysis nih.govacs.org. The synthesis of ligands that combine a phosphine (B1218219) (P-donor) with a nitrile (N-donor) creates a hemilabile system with both a strong and a weak donor site. The compound rac-[2-(diphenylphosphino)ferrocenyl]acetonitrile is a direct example of such a P,N-heterodifunctional ligand acs.orgthieme-connect.de. The synthesis of these unsymmetrical ligands allows for the creation of a distinct electronic and steric environment around a coordinated metal center rsc.orgscilit.com. Furthermore, the acetonitrile group in such ligands can be a synthetic handle for further transformations. For example, the hydrolysis of rac-[2-(diphenylphosphino)ferrocenyl]acetonitrile yields the corresponding carboxylic acid, rac-[2-(diphenylphosphino)ferrocenyl]acetic acid, creating a P,O-donor ligand system acs.orgresearchgate.net.
Synthesis and Characterization of Metal Complexes
Ligands derived from this compound are used to synthesize a variety of complexes with both transition metals and main group elements. The resulting complexes are characterized by a range of analytical techniques to elucidate their structure and properties.
Transition Metal Complexes (e.g., Pd, Rh, Cu, Ag, Au, Fe)
The coordination chemistry of this compound-based ligands with transition metals is rich, with notable examples involving late transition metals known for their catalytic activity.
Gold (Au): Gold(I) complexes of the P,N-ligand 1'-(diphenylphosphanyl)-1-cyanoferrocene have been extensively studied nih.govrsc.org. Reaction of the ligand with [AuCl(tht)] (tht = tetrahydrothiophene) yields the simple adduct [AuCl{1'-(diphenylphosphanyl)-1-cyanoferrocene-κP}] nih.gov. Removal of the chloride using a silver salt like AgSbF₆ leads to the formation of cationic gold(I) complexes. Depending on the counter-ion and reaction conditions, these can exist as large, cyclic dimers or as coordination polymers, where the nitrile group of one ligand molecule coordinates to the gold center of an adjacent unit nih.govrsc.org. These complexes have been shown to be effective catalysts in reactions such as the cyclization of alkynes nih.govnih.gov.
Palladium (Pd): Palladium complexes are crucial in cross-coupling chemistry mdpi.com. While direct complexes of this compound are not widely reported, complexes of its derivatives are known. For example, the ligand rac-[2-(diphenylphosphino)ferrocenyl]acetic acid, obtained from the hydrolysis of the corresponding acetonitrile, reacts with palladium(II) precursors to form chelating complexes acs.org. Palladium(II) complexes with related P,π-chelating ferrocene phosphinoallyl ligands have also been synthesized and used as pre-catalysts in amination and cross-coupling reactions rsc.org.
Silver (Ag): Silver(I) salts, such as AgSbF₆ or AgClO₄, play a key role in the synthesis of cationic complexes involving ferrocene nitrile ligands. They are used as halide abstractors, removing a chloride ligand from a neutral precursor like [AuCl(L)] to generate a coordinatively unsaturated cationic metal center, which then allows the weaker nitrile N-donor to coordinate nih.govnih.gov.
Copper (Cu): Copper complexes are of great interest for their catalytic and biological applications researchgate.netresearchgate.netmdpi.com. While specific complexes of this compound are not detailed in the literature, copper(I) readily forms complexes with related ferrocene-based ligands containing N- and S-donors, such as N-ferrocenoyl-N'-arylalkylthioureas, resulting in trigonal planar geometries researchgate.net.
Rhodium (Rh): In studies of dinuclear rhodium(III) complexes with ferrocene-based diphosphine ligands (like Josiphos) for asymmetric hydrogenation, it has been proposed that a nitrile molecule (from acetonitrile solvent) can act as a ligand during the catalytic cycle ethz.ch. This suggests that ferrocene-based ligands containing a nitrile group would be capable of coordinating to rhodium centers.
Iron (Fe): The ferrocene unit itself contains a central iron(II) atom magritek.com. The synthesis of heterobimetallic complexes where an external iron atom is coordinated by a this compound ligand is less common. However, the chemistry of iron carbonyl complexes is vast, and they are known to react with various ligands to form stable compounds used in catalysis ontosight.aiuvic.carsc.orgmdpi.com.
The following table summarizes representative metal complexes formed with ferrocene-nitrile derived ligands.
| Ligand | Metal Precursor | Resulting Complex | Structural Feature | Ref. |
| 1'-(Diphenylphosphanyl)-1-cyanoferrocene | [AuCl(tht)] / AgSbF₆ | [Au₂(μ-R₂PfcCN)₂][SbF₆]₂ | Dimeric cation with P,N-bridging ligands | rsc.org |
| 1'-(Diphenylphosphanyl)-1-cyanoferrocene | [AuCl(tht)] / AgClO₄ | [Au(R₂PfcCN)]ₙ[ClO₄]ₙ | Coordination polymer via N-donor | nih.gov |
| rac-[2-(dppf)ferrocenyl]acetic acid† | [Pd₂(μ-Cl)₂(C,N-chelate)₂] | [Pd(C,N-chelate){rac-(dppf)acetato-κO,P}] | P,O-chelate from acetonitrile derivative | acs.org |
†Derived from the hydrolysis of rac-[2-(diphenylphosphino)ferrocenyl]acetonitrile. dppf = diphenylphosphino.
Main Group Metal Complexes
The coordination of ferrocene-based ligands to main group elements is less explored than their transition metal chemistry but represents an area of growing interest libretexts.orgrsc.orglibretexts.org. These complexes are relevant for creating new types of redox-active materials and catalysts rsc.org.
Reviews have documented multi-ferrocenyl systems bridged by main group elements such as boron (B), aluminum (Al), antimony (Sb), and bismuth (Bi) theaic.org. For example, tri(ferrocenyl)aluminum-pyridine adducts have been synthesized from lithiated ferrocene and aluminum chloride theaic.org.
Direct interactions involving ferrocene and main group metals have also been observed in solution. The reaction between ferrocene and halide-containing tin(IV) complexes in acetonitrile results in a reversible electron transfer from the ferrocene to a redox-active o-benzosemiquinone ligand on the tin center. This process forms ionic charge-transfer complexes, such as [(3,6-DBCat)SnBr₃(THF)]⁻[Cp₂Fe]⁺, where the ferrocenium cation is paired with an anionic tin complex nih.gov. This demonstrates a clear electronic interaction between a ferrocene unit and a main group metal complex, mediated by a nitrile-containing solvent. These findings suggest that ligands derived from this compound could be effective for synthesizing novel main group metal complexes with interesting electronic and structural properties.
Electronic Communication within Polymetallic Systems
The concept of electronic communication in polymetallic systems refers to the extent to which the electronic state of one metal center is influenced by the electronic state of another, transmitted through a bridging ligand. This compound is an ideal candidate for constructing such systems and probing these interactions. The ferrocene unit serves as a redox-active reporter, while the nitrile group can coordinate to a second metal ion, creating a heterobimetallic complex.
The primary method for quantifying electronic communication in these systems is cyclic voltammetry (CV). The ferrocene/ferrocenium (Fc/Fc⁺) redox couple exhibits a characteristic, reversible one-electron oxidation. The potential at which this oxidation occurs is highly sensitive to the electronic environment of the ferrocene unit. When the nitrile group of this compound coordinates to a Lewis acidic metal center, the metal ion acts as an electron-withdrawing group. This withdrawal of electron density from the ferrocene moiety makes it more difficult to oxidize the iron(II) center. Consequently, the oxidation potential of the ferrocene unit shifts to a more positive (anodic) value compared to the free, uncoordinated ligand.
The magnitude of this anodic shift (ΔE₁/₂) is a direct measure of the electronic communication between the external metal center and the ferrocene iron center through the cyanomethyl bridge. Stronger Lewis acids induce a greater shift, indicating more significant electronic perturbation. Research on analogous systems, such as ferrocene-containing Schiff bases and other nitrile-functionalized ferrocenes, has established this principle. researchgate.netmdpi.com For instance, studies on related ferrocene derivatives have shown that coordination to different metal ions leads to predictable changes in redox potential, reflecting the strength of the metal-ligand interaction. nih.govacs.org
Table 1: Representative Research Findings on Electronic Communication in Polymetallic Systems Bridged by Ferrocene-Functionalized Ligands This table illustrates hypothetical yet chemically sound data for polymetallic complexes formed with this compound, based on established principles from related systems. The change in the ferrocene oxidation potential upon coordination is a key indicator of electronic communication.
| Complex/System | Metal Center (M) | Ferrocene E₁/₂ (V vs. Fc/Fc⁺) | Anodic Shift (ΔE₁/₂) (mV) | Degree of Communication |
| This compound (Ligand) | - | 0.00 | - | - |
| [M(this compound)ₓ]ⁿ⁺ | Zn(II) | +0.12 | 120 | Moderate |
| [M(this compound)ₓ]ⁿ⁺ | Cu(II) | +0.18 | 180 | Significant |
| [M(this compound)ₓ]ⁿ⁺ | Pd(II) | +0.25 | 250 | Strong |
| [M(this compound)ₓ]ⁿ⁺ | Ag(I) | +0.09 | 90 | Weak |
Note: Data are illustrative, based on principles from electrochemical studies of similar ferrocene-based metalloligands. The exact values depend on the solvent, electrolyte, and coordination number (x).
The data demonstrate that stronger Lewis acids like Pd(II) are expected to cause a larger anodic shift, signifying stronger electronic communication through the cyanomethyl bridge. In contrast, a weaker Lewis acid like Ag(I) would result in a smaller shift. The absence of significant electronic interactions would be indicated by a negligible change in the ferrocene redox potential upon coordination. acs.org
Self-Assembly and Supramolecular Architectures
Self-assembly is a process where molecular components spontaneously organize into ordered, stable, non-covalently linked superstructures. rsc.org Coordination-driven self-assembly, which utilizes the predictable and directional nature of metal-ligand bonds, is a powerful strategy for constructing discrete and polymeric supramolecular architectures. rsc.org
This compound serves as an excellent building block, or "tecton," for this purpose. It combines the bulky, organometallic ferrocene group with a monodentate nitrile ligating group. By selecting metal ions with specific coordination number and geometry preferences, a variety of predictable supramolecular structures can be assembled. rsc.orgrsc.org
For example:
Linear Dimers: A metal ion that prefers a linear, two-coordinate geometry, such as Ag(I) or Cu(I), can coordinate to two this compound ligands to form a discrete, linear dimeric complex, [M(this compound)₂]⁺.
Trigonal Planar Trimers: A three-coordinate metal ion could potentially assemble three ligands into a trigonal planar structure.
Square Planar Tetramers: Metal ions that strongly favor a square planar geometry with four coordination sites at 90° angles, such as Pd(II) or Pt(II), can react with four this compound ligands to form a stable, cyclic tetrameric metallomacrocycle, [M₄(this compound)₄]⁴⁺.
Coordination Polymers: If a metal ion has the capacity to coordinate more than two ligands in a non-cyclic fashion, one-dimensional (1D) coordination polymers can be formed, with metal ions bridged by the this compound ligands. rsc.org
The final architecture is determined by the interplay between the steric bulk of the ferrocene units, the coordination preference of the metal ion, and the stoichiometry of the reaction. The rotational flexibility of the cyclopentadienyl rings in the ferrocene unit can also influence the resulting structure. rsc.org The formation of these assemblies can be monitored and characterized using techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction.
Table 2: Predicted Supramolecular Architectures from this compound and Various Metal Ions This table outlines potential self-assembled structures based on the coordination geometry of the metal ion, a fundamental principle in supramolecular chemistry.
| Metal Ion | Preferred Coordination Geometry | Predicted Supramolecular Architecture | Stoichiometry (Metal:Ligand) |
| Ag(I), Cu(I) | Linear | Discrete Dimer: [M₂(L)₄]²⁺ or [M(L)₂]⁺ type | 1:2 |
| Pd(II), Pt(II) | Square Planar | Discrete Metallomacrocycle: [M₄(L)₄]⁴⁺ | 1:1 |
| Zn(II), Cd(II) | Tetrahedral | Potentially discrete tetrahedral cages or 1D polymers | Varies |
| Cu(II) | Square Planar / Octahedral | Metallomacrocycles or Coordination Polymers | Varies |
Note: L = this compound. The resulting architecture depends on reaction conditions and stoichiometry.
The unique combination of the redox-active ferrocene unit and the versatile nitrile coordination site in this compound provides a powerful platform for designing functional molecular materials with applications in sensing, catalysis, and molecular electronics. nih.gov
Advanced Applications of Ferrocene Acetonitrile in Chemical Science
Catalysis and Electrocatalysis
The catalytic activity of ferrocene (B1249389) compounds is often linked to the stable and reversible one-electron oxidation of the iron center from Fe(II) to Fe(III). numberanalytics.com This redox couple allows ferrocene-containing molecules to participate in a wide range of catalytic cycles. numberanalytics.comchinesechemsoc.org
Homogeneous Catalysis in Organic Transformations
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern organic synthesis. uq.edu.auyoutube.com Ferrocene derivatives are widely employed as ligands for transition metals in homogeneous catalytic systems due to their unique steric and electronic properties. numberanalytics.comresearchgate.netresearchgate.net Ligands based on the ferrocene scaffold, such as those with phosphine (B1218219) groups, have demonstrated superior activity in various transformations, including cross-coupling reactions that form crucial carbon-carbon or carbon-heteroatom bonds. numberanalytics.comresearchgate.netthieme-connect.com
While direct catalytic applications of Ferrocene Acetonitrile (B52724) itself are not extensively documented, its synthesis from precursors like N,N-dimethylaminomethylferrocene is well-established, positioning it as a valuable intermediate for more complex ligands. acs.orgcdnsciencepub.com For instance, the nitrile group in [2-(diphenylphosphino)ferrocenyl]acetonitrile can be hydrolyzed to create phosphanyl-ferrocenecarboxylic acid ligands. researchgate.netacs.org These ligands combine the redox activity of the ferrocene unit with the coordinating ability of both the phosphine and carboxylate groups, making them effective in reactions like palladium-catalyzed aminocarbonylation and copper-catalyzed cycloadditions. ingentaconnect.comnih.gov
The general principle involves the ferrocene backbone providing a rigid and tunable platform, while functional groups like the one derived from the acetonitrile moiety coordinate to a metal center, influencing its catalytic activity and selectivity. numberanalytics.comresearchgate.net
Asymmetric Catalysis and Enantioselective Synthesis
The creation of single-enantiomer chiral molecules is critical in pharmaceuticals and materials science. Chiral ferrocene ligands have proven to be exceptionally effective in asymmetric catalysis. rsc.orgnih.govacs.org The unique planar chirality of substituted ferrocenes, combined with central chirality in side chains, creates a highly effective chiral environment around a catalytic metal center. nih.govsioc-journal.cn
Ferrocene derivatives bearing P,N-ligand systems are prominent in this field, used in reactions like asymmetric hydrogenation and cross-coupling. chinesechemsoc.orgresearchgate.net The synthesis of these ligands often involves the derivatization of the ferrocene core. sioc-journal.cn For example, [2-(diphenylphosphino)ferrocenyl]acetonitrile serves as a key precursor in this area. researchgate.netscribd.com Its stereoselective alkylation allows for the introduction of additional chiral centers, leading to the formation of sophisticated ligands. researchgate.net These ligands, when complexed with metals like rhodium or cobalt, can catalyze reactions with high enantioselectivity. chinesechemsoc.orgscribd.com
The development of novel synthetic routes to planar chiral ferrocenes, for instance through cobalt-catalyzed C-H bond functionalization, continues to expand the toolbox for asymmetric catalysis, enabling the construction of C(sp²)–C(sp³) bonds with high enantiomeric excess (ee). chinesechemsoc.org
Electrocatalytic Carbon Dioxide Reduction
The reduction of carbon dioxide (CO₂) into value-added chemicals is a major goal for sustainable chemistry. Electrocatalysis, using electricity to drive chemical reactions, is a promising approach. While research into the direct use of Ferrocene Acetonitrile for this purpose is still emerging, the broader family of ferrocene derivatives plays a significant role, often in acetonitrile solvent.
Redox Shuttles and Mediators in Catalytic Cycles
The ability of the ferrocene/ferrocenium (B1229745) couple to undergo clean, reversible one-electron transfer makes it an ideal redox mediator. rsc.orgrsc.orgacs.org In a catalytic cycle, a redox mediator can shuttle electrons between an electrode and a substrate, overcoming kinetic barriers and enabling reactions at lower potentials. rsc.orgrsc.org This is particularly useful when a substrate precipitates onto an electrode surface, hindering direct electron transfer. rsc.org
A notable example involves the electrochemical reduction of the nickel complex [Ni(PPh₂NPh₂)₂(CH₃CN)]²⁺, a catalyst for hydrogen evolution. rsc.org Upon reduction in acetonitrile, the complex becomes insoluble and coats the electrode, which slows down its re-oxidation. By adding ferrocene as a freely diffusing redox mediator, the slow kinetics are overcome. The oxidized ferrocenium ion (Fc⁺) can approach the insoluble nickel product, oxidize it, and then diffuse back to the electrode to be regenerated, thus completing the catalytic cycle. rsc.orgrsc.org This strategy of using a homogeneous mediator to act on a heterogeneous substrate has broad implications for catalysis and energy storage. rsc.orgrsc.orgd-nb.infomdpi.com
Electron-deficient ferrocene derivatives have also been used as redox mediators for the anaerobic electrocatalytic oxidation of benzylic amines in acetonitrile. acs.org The use of the mediator prevents the fouling of the electrode surface and significantly lowers the potential required for the oxidation reaction. acs.org
Electrochemical Sensing Platforms
The sensitivity of the ferrocene/ferrocenium (Fc/Fc⁺) redox potential to its local chemical environment is the basis for its widespread use in electrochemical sensors. mdpi.combohrium.comresearchgate.net By attaching a receptor molecule to a ferrocene unit, the binding of a target analyte can be translated into a measurable change in the redox potential. mdpi.comresearchgate.net Acetonitrile is a common solvent for these studies due to its wide electrochemical window and ability to dissolve both the sensor molecule and supporting electrolytes. acs.orgmdpi.comjove.com
Design of Selective Electrochemical Sensors for Ions (Anions/Cations)
Ferrocene-based sensors have been designed for the selective detection of a wide variety of both cations and anions. mdpi.combohrium.comrsc.orgrsc.org The general design principle involves covalently linking a host molecule (the receptor) capable of selectively binding a target ion to the ferrocene signaling unit. researchgate.net
For cation sensing , receptors often include crown ethers or nitrogen-containing groups like imines and quinolines. researchgate.netrsc.org When a cation binds to the receptor, the electrostatic interaction can make the oxidation of the nearby ferrocene unit more difficult, resulting in a positive (anodic) shift in its redox potential.
For anion sensing , receptors are designed with hydrogen-bond donor groups, such as amides or ureas. mdpi.comrsc.org When an anion binds, it can stabilize the oxidized ferrocenium cation (Fc⁺) through hydrogen bonding and electrostatic interactions. This stabilization makes the oxidation of the ferrocene easier, causing a negative (cathodic) shift in the redox potential. mdpi.com The magnitude of this shift often correlates with the binding strength between the receptor and the anion.
While specific sensors based on this compound are not widely reported, the nitrile group's electronic properties and potential for modification make it a candidate for inclusion in sensor designs. The data from related ferrocene-urea and ferrocene-amide receptors in acetonitrile solutions illustrate the principle effectively.
Table 1: Electrochemical Response of Ferrocene-Urea Receptors to Anions Data illustrates the principle of anion sensing via potential shifts in a 1:1 acetonitrile–dichloromethane (B109758) solvent mixture.
| Receptor | Anion | Potential Shift (ΔE½) in mV |
|---|---|---|
| Ferrocene-functionalised Calix numberanalytics.comarene with urea (B33335) groups | Cl⁻ | -70 |
| Benzoate (Bz⁻) | -115 | |
| Dihydrogen phosphate (B84403) (H₂PO₄⁻) | -260 | |
| Ferrocene-functionalised receptor with urea groups (Receptor 57) | Cl⁻ | -60 |
| Benzoate (Bz⁻) | -150 | |
| Dihydrogen phosphate (H₂PO₄⁻) | -200 |
This table demonstrates how different anions cause distinct negative shifts in the redox potential of ferrocene-based receptors, allowing for electrochemical detection. The largest shifts are typically observed for anions that form the strongest hydrogen bonds with the urea groups, such as dihydrogen phosphate. mdpi.com
Development of Biosensors and Biomolecule Detection
Ferrocene and its derivatives, including this compound, are frequently utilized as electrochemical redox mediators in biosensors. mdpi.com Their role is to facilitate efficient electron transfer between an enzyme and the electrode surface. mdpi.com The inherent properties of ferrocene compounds, such as stability in both reduced and oxidized forms, pH-independent redox potentials, and the ease with which they can be synthesized and modified, make them superior to many other organometallic compounds for biosensor applications. mdpi.com
For instance, ferrocene-functionalized materials have been developed for the detection of various biomolecules. A notable application is in the creation of a glutamate (B1630785) microbiosensor. In one such design, a glassy carbon electrode was modified with single-walled carbon nanotubes and ferrocene (SWCNT/Fc). This biosensor demonstrated high catalytic efficiency and sensitivity, enabling the detection of L-glutamate at concentrations as low as 1 µM, with a linear response range from 1 to 7 µM. mdpi.com
Furthermore, the integration of ferrocene with multi-walled carbon nanotubes (MWCNTs) has been shown to enhance charge transfer, a crucial aspect for improving the sensitivity of biosensors. nih.gov This enhanced charge transfer has been leveraged in the development of a microfluidic electrochemical biosensor for the detection of genomic DNA from Mycobacterium tuberculosis. nih.gov The functionalization of the electrode with an MWCNT/ferrocene layer served as an effective transducing layer, significantly improving the electrochemical signal. nih.gov This system demonstrated the ability to detect DNA at femtomolar concentrations, showcasing a broad dynamic range from 0.1 fM to 1 pM. nih.gov
The versatility of ferrocene derivatives is also evident in their use with various nanomaterials. For example, a glutamate biosensor was developed using reduced graphene oxide combined with a Prussian blue/gold nanoparticle composite, achieving a limit of detection of 41.3 nM. mdpi.com
Principles of Redox Sensing and Signal Transduction
The fundamental principle behind the use of this compound and related compounds in biosensing is their well-defined and reversible redox behavior. mdpi.comwikipedia.org The ferrocene/ferrocenium (Fc/Fc+) couple undergoes a one-electron oxidation process, which is electrochemically reversible. wikipedia.orgCurrent time information in Bangalore, IN. This characteristic allows it to act as an efficient redox mediator, shuttling electrons between the biological recognition element (e.g., an enzyme) and the electrode surface. mdpi.com
The signal transduction mechanism in these biosensors is based on the modulation of this electron transfer process upon the binding of a target analyte. When a biomolecule interacts with the bioreceptor on the sensor surface, it can either promote or hinder the charge transfer kinetics of the ferrocene mediator. nih.gov This alteration in electron transfer is then detected as a change in the electrochemical signal, such as current or potential.
For example, in a Faradaic impedimetric biosensor, redox species like the [Fe(CN)6]3-/4- couple are often used. The binding of the target analyte to the modified electrode surface perturbs the reversible electron transfer, leading to a measurable change in the impedance of the system. researchgate.net Similarly, when ferrocene is used as the redox probe, its intense and reversible redox signal provides a clear baseline. nih.gov The interaction with target biomolecules modifies the electronic and ionic environment at the electrode interface, thus affecting the kinetics of electron transfer for the ferrocene moiety and generating a detectable signal. nih.gov
The electrochemical response can be fine-tuned by modifying the structure of the ferrocene derivative. For instance, the introduction of electron-withdrawing groups, such as a carboxylic acid, shifts the redox potential to more positive values, while electron-donating groups, like methyl groups, shift it to more negative values. wikipedia.org This tunability allows for the optimization of the sensor's operating potential to minimize interferences from other electroactive species present in the sample.
Materials Science and Nanotechnology
Incorporation into Nanostructured Materials and Nanoparticles
This compound and its parent compound, ferrocene, are valuable precursors in the synthesis of various nanostructured materials due to their unique properties. Ferrocene can serve as a catalyst for the production of carbon nanotubes (CNTs). wikipedia.org For example, bamboo-shaped carbon-nitrogen nanotubes have been synthesized using a spray pyrolysis technique with a precursor solution of ferrocene in acetonitrile. researchgate.net The concentration of ferrocene in the acetonitrile solution was found to be a critical parameter influencing the morphology and yield of the resulting nanotubes. researchgate.netresearchgate.net
The modification of surfaces with ferrocene-containing molecules is another significant area of research. Graphene nanoplatelets have been functionalized with ferrocene aryl derivatives. The aryl groups enhance the adsorption of the ferrocene onto the graphitic surface, leading to significantly larger surface-bound voltammetric signals compared to underivatized ferrocene. scispace.com This approach allows for the controlled modification of graphene nanoparticles. scispace.com
Furthermore, ferrocene-functionalized block copolymers can be used as templates for creating nanostructured organic materials. mdpi.com These materials can exhibit responsive behaviors based on the functional moieties within the block segments, influencing their optical, electrical, and magnetic properties. mdpi.com
Development of Charge Transfer Complexes and Electronic Materials
The ability of ferrocene to undergo reversible oxidation makes it an excellent electron donor for the formation of charge-transfer systems. mdpi.com The interaction of ferrocene with suitable electron acceptors can lead to the formation of ionic complexes. For instance, the reaction of ferrocene with certain tin(IV) complexes containing o-benzosemiquinone ligands in acetonitrile results in a reversible electron transfer, forming ionic charge-transfer complexes. mdpi.com This interaction is solvent-dependent, with acetonitrile favoring the formation of the ionic complex. mdpi.com
The development of electronic materials based on ferrocene is an active area of research. Ferrocene derivatives have been incorporated into conductive polymers to create materials with tailored redox properties. rsc.org The strategy of attaching pendant ferrocene substituents to a conductive polymer backbone, such as poly(cyclopenta[2,1-b:3,4-b′]dithiophene), aims to combine the conductivity of the polymer with the redox activity of ferrocene. rsc.org
The electrochemical properties of these materials are often studied using cyclic voltammetry in acetonitrile solutions. acs.org The redox potential of the ferrocene moiety can be tuned by the introduction of substituents on the cyclopentadienyl (B1206354) rings. wikipedia.orgacs.org This tunability is crucial for designing electronic materials with specific charge transport characteristics.
Ferrocene-Containing Polymers, Dendrons, and Dendrimers
Ferrocene-containing polymers represent a significant class of metallopolymers with applications ranging from catalysis to smart materials. mdpi.comrsc.org These polymers can be synthesized by incorporating ferrocene units into the main chain or as pendant groups. rsc.orgcmu.edu Vinylferrocene, for instance, can be polymerized to form polyvinylferrocene (PVFc), where ferrocenyl groups are pendant to the polymer backbone. wikipedia.org These polymers exhibit unique properties such as thermal stability, reversible redox behavior, and switchable polarity. mdpi.com
The synthesis of ferrocene-containing dendrimers has also attracted considerable attention. nycu.edu.twnih.govrsc.org Dendrimers are highly branched, well-defined macromolecules. Ferrocene units can be incorporated at the core, in the branches, or on the periphery of the dendritic structure. nih.gov For example, dendritic poly(aryl ether)s with ferrocene functionalities at the periphery have been synthesized. nycu.edu.tw Cyclic voltammetry studies of these dendrimers in acetonitrile have shown that the peripheral ferrocenyl moieties are electrochemically equivalent and non-interacting redox centers. nycu.edu.tw
The synthesis of these complex macromolecules often involves stepwise convergent or divergent approaches. For instance, a chromatography-free total synthesis of a ferrocene-containing dendrimer has been reported, which was subsequently used as a recognition material for polycyclic aromatic hydrocarbons. rsc.org
Applications in Redox Flow Batteries and Energy Storage Systems
Ferrocene and its derivatives are promising candidates for active materials in non-aqueous redox flow batteries (NARFBs) due to their stable and reversible redox chemistry. researchgate.netaalto.fi The ferrocene/ferrocenium ion redox couple has been extensively studied as a model system for NARFB research, often using acetonitrile as the solvent. researchgate.net
One of the challenges in using ferrocene in flow batteries is its limited solubility in common electrolytes. researchgate.net To address this, researchers have focused on synthesizing ferrocene derivatives with improved solubility and stability. For example, an imidazolium-functionalized liquid ferrocene derivative was designed for use as a positive material in a NARFB. aalto.fi This modification not only rendered the molecule liquid at room temperature and miscible with acetonitrile but also positively shifted the redox potential of the ferrocene core, enhancing the stability of the active species. aalto.fi A flow battery utilizing this derivative demonstrated robust cycling stability, retaining about 95.5% of its discharge capacity after 200 cycles. aalto.fi
Another strategy to increase the energy density of ferrocene-based flow batteries is to use macromolecular structures. A ferrocene derivative featuring four ferrocene subunits was synthesized, achieving a high concentration in a diglyme (B29089) solvent, which translates to a high theoretical capacity. columbia.edu The electrochemical behavior of this multi-ferrocene compound was characterized by cyclic voltammetry in a mixture of acetonitrile and tetrahydrofuran (B95107). columbia.edu
The table below summarizes some research findings on ferrocene derivatives in energy storage applications.
| Ferrocene Derivative | Application | Key Finding |
| Ferrocene/Ferrocenium ion | Model for Non-aqueous Redox Flow Battery | Demonstrates facile kinetics and high stability, but limited by solubility in acetonitrile. researchgate.net |
| Imidazolium-functionalized liquid ferrocene | Positive Material for Non-aqueous Redox Flow Battery | Exhibits robust cycling stability with ~95.5% capacity retention after 200 cycles. aalto.fi |
| Ferrocene derivative with four subunits | High-Capacity Anolyte | Achieves a theoretical capacity of 214.4 A h/L in diglyme. columbia.edu |
| Ferrocene bisulfonate | Aqueous Redox Flow Battery | Investigated for use in aqueous systems. rug.nl |
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Methodological Considerations and Advanced Techniques in Ferrocene Acetonitrile Research
In-Situ Spectroelectrochemistry (e.g., UV-Vis-NIR, IR)
In-situ spectroelectrochemistry combines electrochemical control with spectroscopic measurement, allowing for the direct observation of species generated at the electrode surface and in the adjacent solution during an electrochemical event. This is particularly valuable for identifying transient intermediates and final products of the redox reactions of ferrocene (B1249389) in acetonitrile (B52724).
Fourier Transform Infrared (FT-IR) Spectroelectrochemistry: This technique monitors changes in the vibrational modes of a molecule upon oxidation or reduction. For ferrocene in an acetonitrile solution, in-situ FT-IR experiments are often conducted using an Attenuated Total Reflection (ATR) setup. msu.edunih.gov In this configuration, the IR beam is passed through an internal reflection element (like silicon) which also serves as the working electrode or is coated with a conductive material (like platinum). msu.edursc.org
During the oxidation of ferrocene (FeII) to the ferrocenium (B1229745) cation (FeIII), difference spectra are generated by subtracting the spectrum of the neutral species from the spectrum of the oxidized species. This approach effectively cancels out the strong absorption bands of the bulk solvent (acetonitrile) and the supporting electrolyte, highlighting only the changes associated with the redox event. msu.edu Key observations include the disappearance of characteristic ferrocene peaks and the emergence of new bands corresponding to the ferrocenium cation. For instance, in a 5 mM ferrocene solution in acetonitrile with 0.1 M TBA(PF6), the oxidation process leads to a time-dependent decrease of ferrocene peaks at 1107 cm-1 and 1005 cm-1. msu.edu These spectral changes allow for the kinetic analysis of the electron transfer process and the identification of any coupled chemical reactions. msu.edu
UV-Vis-Near-Infrared (UV-Vis-NIR) Spectroelectrochemistry: This method tracks changes in the electronic absorption spectra of the analyte. The oxidation of ferrocene derivatives results in significant spectral changes. Neutral ferrocene typically has weak absorptions in the visible region. rsc.org Upon one-electron oxidation to the corresponding ferrocenium cation, new, often intense, absorption bands appear. A hallmark of mixed-valent systems containing two ferrocene units is the appearance of a broad, low-intensity band in the NIR region (1000–3000 nm), which is characteristic of an Intervalence Charge Transfer (IVCT) transition. rsc.org
Experiments are commonly performed in an Optically Transparent Thin-Layer Electrochemistry (OTTLE) cell, which allows the light beam of a spectrophotometer to pass through a thin layer of solution in contact with a transparent working electrode (e.g., a platinum mesh). rsc.orgbeilstein-journals.org By applying a stepwise increase in potential, the spectral evolution from the neutral species to the mono-cation and then to the di-cation (for diferrocenyl compounds) can be monitored, confirming the reversibility of the redox processes. rsc.org
Table 1: Spectroelectrochemical Data for Ferrocene Derivatives This table is interactive. You can sort and filter the data.
| Compound System | Technique | Solvent | Key Spectral Change | Observation/Interpretation | Reference |
|---|---|---|---|---|---|
| Ferrocene | FT-IR ATR | Acetonitrile | Decrease of peaks at 1107 & 1005 cm⁻¹ | Oxidation of Ferrocene (FeII) to Ferrocenium (FeIII) | msu.edu |
| Diferrocenyl-dihydrothiopyran | UV-Vis-NIR | Dichloromethane (B109758) | Appearance of broad band (1000-3000 nm) | Formation of mono-cationic species; Intervalence Charge Transfer (IVCT) | rsc.org |
| Ferrocene | UV-Vis-NIR | Acetonitrile | Appearance of Ferrocenium bands | Oxidation to stable Ferrocenium cation | acs.org |
| Ferrocene-CORM | IR | Dichloromethane | C=O stretching vibration changes | Monitoring stability and quantification of redox partners | beilstein-journals.orgresearchgate.net |
Surface Modification and Immobilization Techniques for Electrodes
Immobilizing ferrocene moieties onto electrode surfaces is a crucial strategy for developing electrochemical sensors, studying electron transfer in confined environments, and creating electrocatalytic interfaces. researchgate.netnih.gov The techniques used must create stable, electroactive layers without passivating the electrode surface.
One innovative one-step method for covalently modifying carbon surfaces involves the self-mediated oxidation of tetrabutylammonium (B224687) ferroceneacetate in acetonitrile on glassy carbon electrodes. researchgate.net The mechanism proceeds as follows:
Oxidation: The ferrocene moiety is oxidized to a transient ferroceniumacetate zwitterion.
Electron Transfer & Decomposition: This zwitterion decomposes via an electron transfer reaction where the carboxylate group is oxidized, and the ferrocenium group is reduced.
Radical Formation: This step results in the formation of carbon dioxide and a ferrocenylmethyl radical.
Grafting: The generated radical reacts with and covalently bonds to the carbon surface. researchgate.net An interesting feature of this process is that the resulting ferrocene layer does not inhibit the electrode but acts as a surface redox catalyst for the oxidation and decarboxylation process. researchgate.net
Another common approach is the modification of electrodes with self-assembled monolayers (SAMs). For example, poly(ethylene glycol) (PEG) chains end-functionalized with a ferrocene group can be tethered to a gold electrode surface. utwente.nl The surface density of these layers can be controlled, influencing the conformation (from a "mushroom" to a "brush" regime) and the electron transfer properties of the terminal ferrocene probe. utwente.nl
Electropolymerization is also used, where monomers containing ferrocene units, such as vinyl ferrocene, are polymerized directly onto the electrode surface through potential cycling. acs.orgcore.ac.uk This creates a redox-active polymer film. For instance, the anodic electrodeposition of vinyl-ferrocene from a dichloromethane solution onto a platinum electrode results in an immobilized, electroactive film. acs.org The electrochemical response of such films, characterized by a linear relationship between peak current and scan rate, confirms that the ferrocene/ferrocenium conversion occurs in an adsorbed state. acs.org
Table 2: Comparison of Electrode Immobilization Techniques for Ferrocene Derivatives This table is interactive. You can sort and filter the data.
| Technique | Precursor Example | Substrate | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|
| Self-mediated Oxidation | Ferroceneacetate | Glassy Carbon | Acetonitrile | One-step covalent grafting via radical reaction | researchgate.net |
| Electropolymerization | Vinyl ferrocene | Platinum | Dichloromethane | Forms a stable, redox-active polymer film | acs.org |
| Host-Guest Complexation | Ferrocene | Cyclodextrin-modified ITO | Aqueous/Organic | Non-covalent immobilization within host cavities | nih.gov |
| SAMs | Ferrocene-terminated PEG | Gold | Aqueous | Controlled surface density and conformation | utwente.nl |
| Abrasive Attachment | Aryl derivatives of ferrocene | Graphene Nanoplatelets | Acetonitrile | Physisorption enhanced by aryl groups for tagging | scispace.com |
High-Pressure Studies in Electrochemistry
Investigating electrochemical reactions under high pressure provides fundamental insights into reaction volumes, solvent reorganization, and the kinetics of electron transfer. rsc.org The electrochemistry of ferrocene in acetonitrile has been a model system for such studies, particularly in near-critical and supercritical fluid conditions. utexas.edudtic.mil
These experiments require specialized electrochemical cells capable of withstanding high pressures and temperatures, where these parameters can be varied independently. dtic.mil The oxidation of ferrocene in acetonitrile has been shown to be quasi-reversible from room temperature up to 285°C. utexas.edu A key finding is that above the critical temperature of the solvent, the standard heterogeneous electron transfer rate constant (k⁰) tends to decrease. utexas.edu
High-pressure studies allow for the measurement of fundamental physical parameters. The diffusion coefficient (D) of ferrocene in supercritical acetonitrile, for example, has been measured as a function of pressure at a supercritical temperature of 280°C. dtic.mil These experimental values can be correlated with values calculated using the Stokes-Einstein relation, providing a method to estimate the viscosity of high-temperature/high-pressure fluids. utexas.edudtic.mil The effect of pressure on redox reactions is also influenced by electrostriction, where the arrangement of solvent molecules becomes more compact around charged species (like the ferrocenium ion) compared to neutral ones (ferrocene), which can shift the redox potential. rsc.org
A common experimental challenge in high-pressure studies, particularly in supercritical acetonitrile, is the passivation of the electrode surface, possibly due to the formation of a polymer of acetonitrile. rsc.orgrsc.org This often requires an electrode preconditioning step, such as a voltage pulse, to clean the surface before reproducible voltammetry can be obtained. rsc.org
Table 3: Findings from High-Pressure Electrochemical Studies of Ferrocene This table is interactive. You can sort and filter the data.
| System | Conditions | Key Parameter Studied | Observation | Reference |
|---|---|---|---|---|
| Ferrocene in Acetonitrile | 25 to 285 °C, High Pressure | Heterogeneous electron transfer rate (k⁰) | Quasi-reversible oxidation; k⁰ decreases above critical temperature | utexas.edu |
| Ferrocene in Acetonitrile | Supercritical (280 °C), Variable Pressure | Diffusion Coefficient (D) | D measured as a function of pressure, correlates with Stokes-Einstein relation | dtic.mil |
| Decamethylferrocene in scCO₂/Acetonitrile | 309 K, 17 MPa | Voltammetric behavior | Well-behaved sigmoidal voltammetry at microelectrodes | rsc.orgrsc.org |
| Ferrocene/Ferrocenium | 1 M NaClO₄ | Volume change due to electrostriction | Numerical estimates provided for the effect of pressure on reaction volume | rsc.org |
Digital Simulation of Electrochemical Mechanisms
Digital simulation is a powerful computational tool used to model complex electrochemical processes and validate proposed reaction mechanisms. By comparing simulated cyclic voltammograms with experimental data, researchers can extract kinetic and thermodynamic parameters that are otherwise difficult to determine. utexas.edu
For ferrocene derivatives, whose oxidation can be followed by chemical reactions (an EC mechanism) or lead to products that are themselves electroactive (an ECE mechanism), digital simulation is indispensable. For example, the study of chlorinated ferrocenes in acetonitrile revealed that at slow scan rates, the compounds undergo an irreversible two-electron oxidation consistent with an ECE mechanism. rsc.org However, at very fast scan rates, a chemically reversible one-electron oxidation is observed. Digital simulation, along with analytical methods, was used to calculate the rate constants for the decomposition of the intermediate chlorinated ferrocenium cations. For the [Fe(η-C₅Cl₅)₂]⁺ and [Fe(η-C₅H₅)(η-C₅Cl₅)]⁺ cations, the decomposition rate constants were determined to be 40 ± 20 s⁻¹ and 200 ± 50 s⁻¹, respectively. rsc.org
Table 4: Application of Digital Simulation in Ferrocene Electrochemistry This table is interactive. You can sort and filter the data.
| System Studied | Solvent | Mechanism Investigated | Parameters Determined | Reference |
|---|---|---|---|---|
| Chlorinated Ferrocenes | Acetonitrile | ECE (Electrochemical-Chemical-Electrochemical) | Rate constants of cation decomposition (k = 40-200 s⁻¹) | rsc.org |
| Diphenylamine Oxidation | Acetonitrile | EC₂EE (Dimerization and further reaction) | Confirmation of multi-step reaction pathway | utexas.edu |
| Ferrocenyl-Substituted Triazatruxenes | Dichloromethane | Homogeneous redox reactions | Fitting of CVs to obtain thermodynamic/kinetic data | doi.org |
| AQ Redox System | Aqueous | EE (Two-electron transfer) | Formal potentials of first and second electron transfers | rsc.org |
Future Directions and Emerging Research Avenues for Ferrocene Acetonitrile
Exploration of Novel Synthetic Pathways for Derivatization
The derivatization of ferrocene (B1249389) acetonitrile (B52724) is a key area of ongoing research, aiming to create a diverse library of compounds with tailored properties. The inherent reactivity of the nitrile group and the aromatic cyclopentadienyl (B1206354) (Cp) rings provides a versatile platform for chemical modification. researchgate.net
Future synthetic strategies will likely focus on:
Advanced Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki and Sonogashira reactions, will enable the introduction of a wide array of functional groups onto the ferrocene scaffold. mdpi.com This will facilitate the synthesis of complex architectures with precise control over their electronic and steric properties.
"Click" Chemistry: The use of "click" reactions, known for their high efficiency and selectivity, offers a straightforward route to novel ferrocene acetonitrile derivatives. This approach is particularly valuable for creating well-defined structures for applications in materials science and bioorganometallic chemistry.
Post-Polymerization Modification: For ferrocene-containing polymers, post-polymerization modification techniques will allow for the introduction of the acetonitrile functionality onto pre-existing polymer backbones. This strategy provides a powerful tool for tuning the properties of advanced materials.
A significant body of research has been dedicated to the synthesis of ferrocene derivatives through various synthetic routes, underscoring the compound's versatility. researchgate.net For instance, the Knoevenagel condensation has been successfully employed to react ferrocene aldehyde precursors with cyanoacetic acid, yielding ferrocene-containing cyanoacetic acid derivatives. mdpi.com
Deeper Understanding of Structure-Reactivity Relationships
A fundamental understanding of the relationship between the molecular structure of this compound derivatives and their chemical reactivity is crucial for designing next-generation catalysts and functional materials. Researchers are actively investigating how subtle changes in the molecular architecture influence the compound's electronic properties, redox behavior, and catalytic activity.
Key areas of investigation include:
Substituent Effects: The nature and position of substituents on the cyclopentadienyl rings can significantly impact the redox potential of the ferrocene/ferrocenium (B1229745) couple. rsc.org Electron-donating groups tend to lower the redox potential, while electron-withdrawing groups increase it. A linear relationship between the redox potential and the Hammett constant of the substituent has been observed. acs.org
Solvent and Ion Pairing Effects: The surrounding solvent and electrolyte ions can modulate the electrochemical behavior of ferrocene derivatives. acs.org The choice of solvent can influence the stability of the ferrocenium cation and the kinetics of electron transfer. acs.orgacs.org
Integration into Advanced Functional Materials and Hybrid Systems
The unique electrochemical and photophysical properties of this compound make it an attractive building block for a wide range of advanced functional materials.
Emerging applications include:
Redox-Active Polymers and Porous Organic Polymers (POPs): Incorporating this compound into polymer backbones leads to materials with tunable redox properties, which are promising for applications in energy storage, electrochromic devices, and chemical sensors. mdpi.com Ferrocene-functionalized POPs have demonstrated potential as efficient and functional electrochromic materials. mdpi.com
Hybrid Materials: The covalent grafting of this compound derivatives onto surfaces such as glassy carbon electrodes creates modified electrodes with enhanced catalytic activity and stability. researchgate.netresearchgate.net These hybrid systems are being explored for applications in electrocatalysis and biosensing.
Molecular Electronics: The ability of ferrocene to undergo reversible one-electron oxidation makes it a key component in molecular wires and switches. researchgate.net The acetonitrile group can serve as an anchor to connect the ferrocene unit to other molecular components.
Mechanistic Elucidation of Complex Catalytic and Sensing Processes
A deeper understanding of the mechanisms by which this compound participates in catalytic and sensing events is essential for optimizing its performance. Advanced spectroscopic and computational techniques are being employed to unravel these complex processes at the molecular level.
Future research will likely focus on:
In-situ Spectroelectrochemistry: This technique allows for the simultaneous monitoring of electrochemical and spectroscopic changes, providing valuable insights into the intermediates and reaction pathways involved in catalytic cycles. mdpi.com
Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for predicting the electronic structure, redox potentials, and reaction mechanisms of ferrocene derivatives. acs.orgresearchgate.net These theoretical studies complement experimental findings and guide the design of new catalysts and sensors.
Electrochemical Sensing Mechanisms: The development of ferrocene-based electrochemical sensors for the detection of anions, cations, and neutral molecules is a rapidly growing field. mdpi.commdpi.compreprints.org Mechanistic studies are crucial for understanding the principles of molecular recognition and signal transduction in these systems. For instance, anion binding to a ferrocene-based receptor can induce a negative potential shift in the Fc/Fc⁺ redox couple, forming the basis for electrochemical sensing. mdpi.com
Development of Sustainable and Green Chemical Applications
In an era of increasing environmental awareness, the development of sustainable and green chemical processes is of paramount importance. This compound and its derivatives offer significant potential in this regard.
Key areas for future development include:
Green Catalysis: Iron-based catalysts, including those derived from ferrocene, are attractive alternatives to catalysts based on precious or toxic metals. mdpi.com They are generally less toxic, more abundant, and economically viable, aligning with the principles of green chemistry. mdpi.com
Environmentally Benign Synthesis: The use of greener reaction conditions, such as solvent-free reactions or the use of water as a solvent, is a key focus in the synthesis of and with ferrocene derivatives. researchgate.netrsc.org Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields. researchgate.net
Q & A
Q. How is cyclic voltammetry (CV) applied to characterize the redox behavior of ferrocene acetonitrile complexes?
- Methodological Answer : CV experiments are conducted in acetonitrile with 0.1 M TBATFB as the electrolyte. A three-electrode system (glassy carbon working electrode, Pt wire counter/reference) is used. Ferrocene/ferrocenium (Fc/Fc⁺) serves as an internal standard (E1/2 = +0.400 V vs. SCE). Redox potentials are calculated using: ELUMO = (Ered - E1/2(Fc)) + 4.8 eV .
Q. What spectroscopic techniques are critical for characterizing this compound-based nanomaterials?
- Methodological Answer : Key techniques include:
- TEM/SEM : To analyze nanotube morphology (e.g., bamboo-like structures in C–N nanotubes) .
- XPS : To quantify nitrogen incorporation (e.g., 3–5 at.% N in bamboo-shaped nanotubes) .
- FTIR/Raman : To confirm functional groups and crystallinity (e.g., ID/IG ratios via Raman) .
Advanced Research Questions
Q. How do solvent composition and supporting electrolytes influence the electrochemical stability of this compound in non-aqueous systems?
- Methodological Answer : Acetonitrile’s dielectric constant (ε = 37.5) and low viscosity enhance ion mobility, but trace water (>5%) can shift Fc/Fc⁺ potentials by ~18 mV. Use recrystallized electrolytes (e.g., Bu4NPF6) to minimize impurities. Compare CV data in anhydrous vs. hydrated acetonitrile to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
